Pentane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQGMYPBURXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448304 | |
| Record name | 1-pentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52960-14-2 | |
| Record name | 1-pentanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pentane-1-sulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by a five-carbon alkyl chain attached to a sulfonamide functional group. This molecule serves as a versatile building block in organic synthesis and is of interest in medicinal chemistry due to the established biological activity of the sulfonamide moiety. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound consists of a linear pentyl group bonded to the sulfur atom of a sulfonamide group. The presence of the polar sulfonamide group and the nonpolar alkyl chain imparts amphiphilic characteristics to the molecule.
Molecular Structure
The structural formula and a 3D representation of this compound are depicted below. The molecule exhibits a tetrahedral geometry around the sulfur atom.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 151.23 g/mol | --INVALID-LINK--[1] |
| Melting Point | 62-64 °C | --INVALID-LINK--[2] |
| Boiling Point | 256.3 ± 23.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Appearance | Light yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in water. | --INVALID-LINK--[3] |
| Freely soluble in water (for the related sodium salt). | --INVALID-LINK--[4] | |
| Miscible with a wide range of organic solvents and water (for DMSO). | --INVALID-LINK--[5] | |
| Soluble in ethanol. | --INVALID-LINK--[6] | |
| Computed XLogP3-AA | 0.7 | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound. Below are the expected characteristic features in its NMR, IR, and mass spectra based on the analysis of similar sulfonamide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl chain and the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.
-
-CH₃ (C5): A triplet around 0.9 ppm.
-
-CH₂- (C2, C3, C4): A multiplet in the range of 1.3-1.8 ppm.
-
-CH₂-SO₂- (C1): A triplet around 3.0-3.2 ppm, shifted downfield due to the adjacent sulfonyl group.
-
-NH₂: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of 4.5-5.5 ppm.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pentyl chain.
-
C5 (-CH₃): Approximately 14 ppm.
-
C3 & C4 (-CH₂-): In the range of 22-26 ppm.
-
C2 (-CH₂-): Around 31 ppm.
-
C1 (-CH₂-SO₂-): Shifted significantly downfield to approximately 55-58 ppm due to the deshielding effect of the sulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Medium |
| 2960-2850 | C-H stretch (alkyl) | Strong |
| 1345-1315 | S=O stretch (asymmetric) | Strong |
| 1160-1130 | S=O stretch (symmetric) | Strong |
| 950-900 | S-N stretch | Medium |
These characteristic peaks are crucial for confirming the presence of the sulfonamide and alkyl functionalities.[7][8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 151. The fragmentation pattern will be characteristic of alkylsulfonamides.
-
Molecular Ion ([M]⁺): m/z = 151
-
Key Fragmentation Pathways:
-
Cleavage of the C-S bond leading to the loss of the pentyl radical (•C₅H₁₁) and formation of the [SO₂NH₂]⁺ fragment (m/z = 80).
-
Loss of SO₂ (64 Da) from the molecular ion or subsequent fragments.
-
Alpha-cleavage of the alkyl chain.
-
Fragmentation of the pentyl chain leading to a series of peaks separated by 14 Da (CH₂).[10][11][12]
-
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.[7][13]
Reaction Scheme:
CH₃(CH₂)₄SO₂Cl + 2 NH₃ → CH₃(CH₂)₄SO₂NH₂ + NH₄Cl
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve pentane-1-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Add concentrated aqueous ammonia (a slight excess, ~2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup:
-
If a precipitate (ammonium chloride) forms, remove it by filtration.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a detailed overview of the chemical properties and structure of this compound. The presented data, including physicochemical properties, spectroscopic characteristics, and a general synthesis protocol, will be valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation into the quantitative solubility and biological activity of this compound is warranted to fully explore its potential applications.
References
- 1. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52960-14-2(this compound) | Kuujia.com [kuujia.com]
- 3. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]
- 4. 1-Pentane sulfonic acid, sodium salt monohydrate, HPLC grade, Sodium 1-pentylsulfonate monohydrate - Scharlab [scharlab.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: Synthesis of Pentane-1-sulfonamide from Pentanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis of pentane-1-sulfonamide, a primary aliphatic sulfonamide, from its precursor, pentanesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The most conventional and direct method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and outlines the necessary safety precautions for this synthesis. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. Ammonia acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion to form the stable sulfonamide product. An excess of ammonia or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct.[3][4]
Overall Reaction:
CH₃(CH₂)₄SO₂Cl + 2 NH₃ → CH₃(CH₂)₄SO₂NH₂ + NH₄Cl
Pentanesulfonyl Chloride + Ammonia → this compound + Ammonium Chloride
Physicochemical and Spectroscopic Data
Quantitative data for the key reactant and the final product are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Pentanesulfonyl Chloride (Reactant) | This compound (Product) |
|---|---|---|
| IUPAC Name | Pentane-1-sulfonyl chloride | This compound |
| Molecular Formula | C₅H₁₁ClO₂S | C₅H₁₃NO₂S[5] |
| Molecular Weight | 170.66 g/mol | 151.23 g/mol [5] |
| CAS Number | 25169-72-0 | 52960-14-2[5] |
| Appearance | Colorless to light yellow liquid | Light yellow solid[6] |
| SMILES | CCCCCS(=O)(=O)Cl | CCCCCS(=O)(=O)N[5] |
Table 2: Spectroscopic Data for this compound
| Technique | Feature | Characteristic Signal / Wavenumber |
|---|---|---|
| IR Spectroscopy | SO₂ Asymmetric Stretch | 1320 - 1310 cm⁻¹[7] |
| SO₂ Symmetric Stretch | 1155 - 1143 cm⁻¹[7] | |
| N-H Stretch (primary amine) | 3459 - 3338 cm⁻¹ (two bands)[7] | |
| S-N Stretch | 914 - 895 cm⁻¹[7] | |
| C-H Stretch (alkane) | ~2900 cm⁻¹[8] | |
| ¹H NMR (400 MHz, CDCl₃) | -CH₃ (t) | ~0.9 ppm |
| -CH₂- (m) | ~1.3-1.8 ppm | |
| -CH₂SO₂- (t) | ~3.1 ppm | |
| -SO₂NH₂ (s, broad) | ~4.7 ppm[9] | |
| ¹³C NMR | -CH₃ | ~13.9 ppm |
| -CH₂- | ~22.1, 27.5, 30.9 ppm |
| | -CH₂SO₂- | ~55.0 ppm |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Pentanesulfonyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (NH₄OH, ~28-30%) (10-20 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentanesulfonyl chloride (1.0 eq) in DCM or THF.
-
Ammonia Addition: Cool the solution to 0 °C using an ice bath. While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (10-20 eq) dropwise. The reaction is exothermic and generates HCl gas, which reacts with the excess ammonia to form ammonium chloride, often seen as a white precipitate.[10][11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess ammonia), water, saturated NaHCO₃ solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
-
Purification: The crude solid can be purified by recrystallization or silica gel column chromatography using a suitable solvent system (e.g., an ethyl acetate/hexanes gradient) to yield pure this compound.[1]
-
Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.
Visualized Workflows and Pathways
Diagram 1: General Synthesis and Purification Workflow
Caption: A flowchart illustrating the key stages of the synthesis, from reaction setup to purification and characterization.
Diagram 2: Simplified Reaction Mechanism Pathway
Caption: Logical steps of the nucleophilic substitution mechanism for the formation of this compound.
Safety and Handling
-
Pentanesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract. Always handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
The reaction between sulfonyl chlorides and ammonia is exothermic and produces HCl.[3] Proper temperature control and ventilation are critical.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97% | CAS: 52960-14-2 | AChemBlock [achemblock.com]
- 7. rsc.org [rsc.org]
- 8. image diagram infrared spectrum of pentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1-PENTANESULFONAMIDE(52960-14-2) 1H NMR spectrum [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Physical and chemical properties of n-pentanesulfonamide
An In-depth Technical Guide to n-Pentanesulfonamide: Physical and Chemical Properties
Introduction
n-Pentanesulfonamide is a primary sulfonamide compound that serves as a valuable building block in organic synthesis and medicinal chemistry. The sulfonamide functional group is a key structural motif found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1][2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of n-pentanesulfonamide, along with relevant experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The fundamental physical and chemical properties of n-pentanesulfonamide are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| IUPAC Name | pentane-1-sulfonamide | [3] |
| Molecular Formula | C5H13NO2S | [3] |
| Molecular Weight | 151.23 g/mol | [3] |
| CAS Number | 52960-14-2 | [3] |
| Appearance | Not specified (likely a solid at room temperature) | |
| XLogP3-AA | 0.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 68.5 Ų | [3] |
| Exact Mass | 151.066700 g/mol | [3] |
| Monoisotopic Mass | 151.066700 g/mol | [3] |
| pKa | The pKa of the sulfonamide proton is weakly acidic, generally around 10.4 for aromatic sulfonamides. The alkyl chain in n-pentanesulfonamide would likely result in a slightly higher pKa.[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of n-pentanesulfonamide.
-
Infrared (IR) Spectroscopy : The IR spectrum of a primary sulfonamide like n-pentanesulfonamide would exhibit characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the SO2 group are expected in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively.[5] The N-H stretching vibrations of the primary sulfonamide group typically appear in the region of 3349–3144 cm⁻¹.[5] The S-N bond stretching vibrations are observed around 914–895 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would show signals corresponding to the protons of the pentyl chain. The protons on the carbon adjacent to the sulfonyl group would be the most deshielded. The protons of the sulfonamide NH₂ group would appear as a singlet.[5]
-
¹³C NMR : The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pentyl group. The chemical shifts would be influenced by their proximity to the electron-withdrawing sulfonamide group.[5]
-
-
Mass Spectrometry : Mass spectrometry would confirm the molecular weight of n-pentanesulfonamide. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[5]
Synthesis
The synthesis of primary sulfonamides such as n-pentanesulfonamide can be achieved through several established methods. A common and straightforward approach involves the reaction of a sulfonyl chloride with ammonia.[6]
Caption: General reaction pathway for the synthesis of n-pentanesulfonamide.
Experimental Protocols
General Protocol for the Synthesis of n-Pentanesulfonamide:
This protocol outlines a general procedure for the synthesis of n-pentanesulfonamide from pentanesulfonyl chloride and ammonia.
-
Reaction Setup : In a reaction vessel equipped with a stirrer and under a fume hood, dissolve pentanesulfonyl chloride in a suitable inert solvent such as dichloromethane or diethyl ether.
-
Addition of Ammonia : Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise while maintaining the low temperature.
-
Reaction : Allow the reaction mixture to stir at a low temperature for a specified period, followed by warming to room temperature to ensure the reaction goes to completion.
-
Work-up : Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid, water, and brine.
-
Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The crude n-pentanesulfonamide can be purified by recrystallization or column chromatography.
Caption: A step-by-step workflow for the synthesis and purification of n-pentanesulfonamide.
Biological Activity
Sulfonamide-containing compounds are known to exhibit a wide range of biological activities.[1] While specific studies on the biological activity of n-pentanesulfonamide are not extensively documented in the provided search results, the general class of sulfonamides has been reported to possess:
-
Antibacterial properties [1]
-
Anticonvulsant effects [1]
-
Diuretic properties [4]
-
Enzyme inhibition , particularly against carbonic anhydrase and cholinesterases[8]
The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. The structural and electronic properties of the sulfonamide group are key to its therapeutic effects.[4]
Caption: Relationship between the structural features of n-pentanesulfonamide and its properties.
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, n-pentanesulfonamide is associated with the following hazards[3]:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
n-Pentanesulfonamide is a compound with well-defined physical and chemical properties that make it a useful intermediate in synthetic chemistry. Its structural features, particularly the sulfonamide group, suggest potential for a range of biological activities, aligning with the broader class of sulfonamide-containing molecules. This guide provides foundational information to aid researchers in the effective utilization and further investigation of n-pentanesulfonamide in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. rsc.org [rsc.org]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentane-1-sulfonamide IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise yet comprehensive overview of Pentane-1-sulfonamide, a member of the aliphatic sulfonamide family. While specific biological data and extensive experimental protocols for this particular compound are not widely available in published literature, this document consolidates its known chemical identity, properties, and the broader context of sulfonamides in chemical synthesis and drug discovery. The guide is intended to serve as a foundational resource for researchers and professionals working with sulfonamide-based compounds.
Chemical Identity and Properties
This compound is an organic compound characterized by a pentyl group attached to a sulfonamide functional group. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 52960-14-2 | [1] |
| Molecular Formula | C₅H₁₃NO₂S | [1] |
| Molecular Weight | 151.23 g/mol | [1] |
| SMILES | CCCCCS(=O)(=O)N | [1] |
| Physical Description | Solid (form and color may vary) | |
| Purity (Typical) | ≥97% |
Synthesis of Aliphatic Sulfonamides: A General Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general and common method for preparing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an amine.[2] The following diagram illustrates a typical synthetic workflow.
Applications in Research and Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[3] These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3]
While specific biological activities for this compound are not well-documented, as a simple aliphatic sulfonamide, its primary utility in a research and drug development context is likely as a building block in organic synthesis . The sulfonamide moiety can be incorporated into more complex molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.
Biological Significance of the Sulfonamide Moiety
The biological activity of sulfonamide-containing drugs often stems from their ability to act as mimics of p-aminobenzoic acid (PABA), a crucial intermediate in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthetase, they disrupt folic acid production, leading to a bacteriostatic effect.[2] This mechanism is the basis for the antibacterial action of sulfa drugs.
Furthermore, the sulfonamide group can interact with various biological targets, including enzymes like carbonic anhydrases, which are implicated in conditions such as glaucoma and certain cancers.[3]
Experimental Protocols: A General Note
For any biological screening, assays would be designed based on the therapeutic area of interest, drawing parallels from the known activities of other sulfonamide-containing molecules.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on general GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.
Conclusion
This compound is a simple aliphatic sulfonamide with a well-defined chemical identity. While it is not a widely studied compound in its own right in terms of biological activity, its significance lies in its potential as a synthetic intermediate. The broader class of sulfonamides continues to be of high interest in drug discovery, and foundational molecules like this compound are valuable tools for medicinal chemists in the design and synthesis of novel therapeutic agents. Further research into the specific properties and potential applications of this and similar aliphatic sulfonamides could unveil new opportunities in materials science and pharmacology.
References
- 1. 1-Pentanesulfonamide | C5H13NO2S | CID 10920696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
Spectroscopic Data for Pentane-1-sulfonamide: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Pentane-1-sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~3.1 - 3.3 | Triplet | ~7.5 |
| H-2 | ~1.7 - 1.9 | Quintet | ~7.5 |
| H-3, H-4 | ~1.2 - 1.4 | Multiplet | - |
| H-5 | ~0.9 | Triplet | ~7.3 |
| NH₂ | ~4.7 (variable) | Singlet (broad) | - |
Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~52 |
| C-2 | ~28 |
| C-3 | ~22 |
| C-4 | ~31 |
| C-5 | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for sulfonamides are well-defined.[1]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H | Asymmetric Stretch | 3390 - 3323 | Medium |
| N-H | Symmetric Stretch | 3279 - 3229 | Medium |
| C-H (alkyl) | Stretch | 2960 - 2850 | Strong |
| S=O | Asymmetric Stretch | 1344 - 1317 | Strong |
| S=O | Symmetric Stretch | 1187 - 1147 | Strong |
| S-N | Stretch | 924 - 906 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern of a molecule provides valuable information about its structure. For sulfonamides, a characteristic fragmentation is the loss of sulfur dioxide (SO₂).[2]
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 151 | [M]⁺ |
| 87 | [M - SO₂]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 s
-
Proton decoupling: Broadband decoupling
-
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.
-
Collision Energy: Ramped to observe fragmentation patterns.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway of this compound in mass spectrometry.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Predicted mass spectral fragmentation pathway for this compound.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Derivatives of Pentane-1-sulfonamide for Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Evaluation, and Therapeutic Targeting of Novel Pentane-1-sulfonamide Derivatives.
This in-depth technical guide serves as a foundational resource for the exploration of this compound derivatives as a promising scaffold in modern drug discovery. While the broader sulfonamide class of compounds has a rich history in medicine, the potential of aliphatic sulfonamides, particularly those derived from this compound, remains a largely untapped frontier. This document provides a detailed roadmap for the design, synthesis, and biological evaluation of novel derivatives, with a focus on their potential as anticancer and antibacterial agents.
Introduction to this compound in Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] In oncology, sulfonamide derivatives have been shown to target various pathways, including the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[1]
While aromatic sulfonamides have been extensively studied, their aliphatic counterparts offer unique physicochemical properties that may translate into improved pharmacokinetic and pharmacodynamic profiles. The pentyl chain of this compound provides a lipophilic scaffold that can be systematically modified to explore structure-activity relationships (SAR) and optimize for specific biological targets. This guide outlines the potential for developing novel N-substituted this compound derivatives and provides the necessary experimental framework for their investigation.
Synthetic Strategies for this compound Derivatives
The most common and versatile method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5] This approach is readily applicable to the derivatization of this compound.
General Synthetic Scheme:
Figure 1: General reaction scheme for the synthesis of N-substituted this compound derivatives.
Experimental Protocol: Synthesis of N-Aryl this compound
Objective: To synthesize an N-aryl derivative of this compound.
Materials:
-
Pentane-1-sulfonyl chloride
-
Substituted aniline (e.g., 4-chloroaniline)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of pentane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications and Biological Evaluation
Based on the known activities of other sulfonamides, derivatives of this compound are hypothesized to have potential as anticancer and antibacterial agents. The following sections outline the rationale and experimental protocols for screening these potential activities.
Anticancer Activity
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Several sulfonamide-containing molecules have been developed as inhibitors of this pathway.
Figure 2: The PI3K/Akt signaling pathway and the potential inhibitory action of this compound derivatives.
Objective: To determine the cytotoxic effect of novel this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antibacterial Activity
The antibacterial activity of sulfonamides is attributed to their ability to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This leads to the depletion of essential nucleic acid precursors and inhibits bacterial growth.
Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation and Structure-Activity Relationship (SAR)
The systematic derivatization of the this compound core and subsequent biological evaluation will allow for the establishment of a structure-activity relationship (SAR). While specific data for this compound derivatives is not yet widely available, the following tables present hypothetical data for illustrative purposes, based on trends observed for other sulfonamides.
Table 1: Hypothetical Anticancer Activity of N-Aryl this compound Derivatives (MCF-7 Cell Line)
| Compound ID | R (Substituent on Aryl Ring) | IC50 (µM) |
| PS-A1 | H | 25.4 |
| PS-A2 | 4-Cl | 12.8 |
| PS-A3 | 4-OCH3 | 18.2 |
| PS-A4 | 4-NO2 | 8.5 |
| PS-A5 | 3,4-diCl | 6.1 |
| Doxorubicin | (Positive Control) | 0.5 |
Table 2: Hypothetical Antibacterial Activity of N-Heterocyclic this compound Derivatives
| Compound ID | Heterocyclic Moiety | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
| PS-H1 | Pyridine-2-yl | 32 | 64 |
| PS-H2 | Pyrimidine-2-yl | 16 | 32 |
| PS-H3 | Thiazol-2-yl | 8 | 16 |
| PS-H4 | Benzothiazol-2-yl | 4 | 8 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Experimental and Drug Discovery Workflow
The process of discovering and developing novel drug candidates from the this compound scaffold can be visualized as a systematic workflow.
Figure 3: A generalized workflow for the discovery and development of this compound-based drug candidates.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Its aliphatic nature offers distinct physicochemical properties that can be leveraged to develop derivatives with improved drug-like characteristics. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to embark on the systematic synthesis and biological evaluation of these compounds. The exploration of N-aryl and N-heterocyclic derivatives, coupled with robust in vitro screening against cancer and bacterial targets, is a viable strategy for unlocking the full therapeutic potential of this versatile chemical scaffold. Future research in this area holds the promise of identifying novel lead compounds for the development of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
The Solubility of Pentane-1-sulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pentane-1-sulfonamide and its Solubility
This compound is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group and a pentyl aliphatic chain. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. Understanding its solubility in a range of organic solvents is essential for tasks such as crystallization, purification, and the development of liquid dosage forms.
The solubility of sulfonamides is influenced by the interplay of the polar sulfonamide group and the non-polar alkyl substituent. Generally, sulfonamides exhibit a range of solubilities in organic solvents depending on the solvent's polarity, hydrogen bonding capacity, and the specific structure of the sulfonamide.
General Solubility Behavior of Sulfonamides in Organic Solvents
Based on the broader class of sulfonamides, the following general trends in solubility can be anticipated for this compound:
-
Polar Protic Solvents (e.g., Alcohols): Sulfonamides generally exhibit good solubility in lower alcohols like methanol and ethanol due to the potential for hydrogen bonding with both the sulfonamide group and the solvent. As the alkyl chain length of the alcohol increases, the solubility of the sulfonamide may decrease.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solvents like acetone and ethyl acetate are also expected to be effective in dissolving sulfonamides. Their ability to act as hydrogen bond acceptors allows for favorable interactions with the sulfonamide protons.
-
Non-polar Solvents (e.g., Hexane, Toluene): The solubility of sulfonamides in non-polar solvents is generally low. The presence of the polar sulfonamide group makes it difficult for the molecule to be solvated by non-polar solvent molecules. However, the pentyl chain in this compound will contribute to a slightly higher solubility in non-polar solvents compared to sulfonamides with shorter alkyl chains.
Illustrative Solubility Data of this compound
Disclaimer: The following table presents illustrative quantitative solubility data for this compound in various organic solvents at different temperatures. This data is not based on direct experimental measurements for this compound, which are not currently available in the public domain. Instead, these values are representative estimations based on the general solubility behavior of similar sulfonamide compounds and are intended for illustrative purposes to guide experimental design.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |
| Methanol | 25 | ~ 15.2 | ~ 0.031 |
| 40 | ~ 25.8 | ~ 0.051 | |
| Ethanol | 25 | ~ 8.5 | ~ 0.012 |
| 40 | ~ 14.9 | ~ 0.021 | |
| Acetone | 25 | ~ 20.1 | ~ 0.022 |
| 40 | ~ 33.5 | ~ 0.036 | |
| Ethyl Acetate | 25 | ~ 5.3 | ~ 0.004 |
| 40 | ~ 9.8 | ~ 0.007 | |
| n-Hexane | 25 | < 0.1 | < 0.0001 |
| 40 | < 0.2 | < 0.0002 |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.[1][2][3][4] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume or weight of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the solute in the original saturated solution by back-calculating from the diluted sample concentration.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100 g) or as a mole fraction.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask solubility determination method.
Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific experimental data for this compound is lacking in the literature, the general principles of sulfonamide solubility and the detailed experimental protocol provided herein offer valuable guidance for researchers and drug development professionals. The illustrative data and the described methodology can serve as a starting point for experimental investigations, enabling the generation of precise and reliable solubility data essential for advancing pharmaceutical research and development. It is strongly recommended that experimental solubility studies be conducted to obtain accurate data for specific applications.
References
The Reactivity of the Sulfonamide Group in Alkylsulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone in medicinal chemistry and organic synthesis. Its unique electronic properties and synthetic versatility have led to its incorporation into a vast array of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the reactivity of the sulfonamide group, with a particular focus on alkylsulfonamides, which are integral to the development of numerous therapeutic agents.
Acidity and N-H Reactivity
The nitrogen atom of a primary or secondary sulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity is a key determinant of the sulfonamide's reactivity, influencing its ability to participate in a variety of chemical transformations.
The pKa of the N-H bond in alkylsulfonamides is influenced by the nature of the alkyl group and any substituents on the sulfonyl group. Generally, electron-withdrawing groups on the alkyl or aryl portion of the molecule increase the acidity (lower the pKa) of the sulfonamide proton.
Table 1: pKa Values of Selected Alkylsulfonamides
| Compound | Structure | pKa in DMSO |
| Methanesulfonamide | CH₃SO₂NH₂ | 16.6 |
| Ethanesulfonamide | CH₃CH₂SO₂NH₂ | 16.8 |
| Isopropanesulfonamide | (CH₃)₂CHSO₂NH₂ | 17.1 |
| tert-Butanesulfonamide | (CH₃)₃CSO₂NH₂ | 17.5 |
| N-Methylmethanesulfonamide | CH₃SO₂NHCH₃ | 18.3 |
The deprotonation of the sulfonamide nitrogen generates a sulfonamidate anion, a potent nucleophile that readily participates in various reactions.
Key Reactions of the Sulfonamide Group
The reactivity of the sulfonamide group can be harnessed for a range of synthetic transformations, including N-alkylation, N-arylation, hydrolysis, and reduction.
N-Alkylation and N-Arylation
The nucleophilic sulfonamidate anion is readily alkylated by various electrophiles, such as alkyl halides, tosylates, and mesylates. This reaction is a fundamental method for the synthesis of N-substituted sulfonamides.[1] Catalytic methods, for instance, employing manganese or iridium complexes, have been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents in "borrowing hydrogen" strategies.[2]
N-arylation of sulfonamides can be achieved through cross-coupling reactions, often catalyzed by copper or palladium complexes. These methods provide access to N-aryl sulfonamides, an important class of compounds in medicinal chemistry.
Hydrolysis
The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, it can be cleaved to afford the corresponding sulfonic acid and amine. The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the sulfur and nitrogen atoms. Acid-catalyzed hydrolysis typically involves protonation of the nitrogen or an oxygen atom of the sulfonyl group, followed by nucleophilic attack of water.[3] Base-catalyzed hydrolysis can proceed through an E1cb-type mechanism involving deprotonation of the sulfonamide nitrogen.[4][5]
Table 2: Kinetic Data for the Hydrolysis of an N-Amidomethylsulfonamide
| pH | k_obs (s⁻¹) at 50 °C |
| 1.0 | 1.2 x 10⁻⁵ |
| 7.0 | 3.0 x 10⁻⁷ |
| 13.0 | 5.0 x 10⁻⁵ |
| Data derived from studies on N-amidomethylsulfonamides, which provide insight into the pH-dependent stability of related structures.[3][4][5] |
Reduction
The sulfonamide group can be reduced to the corresponding amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).[6] The reaction proceeds via nucleophilic attack of the hydride on the sulfur atom, leading to the cleavage of the S-N bond. Alternative methods for reductive desulfonylation include the use of other reducing agents like sodium amalgam or catalytic hydrogenation under specific conditions.[7]
Experimental Protocols
N-Alkylation of Methanesulfonamide using a Manganese Catalyst
This protocol describes the N-alkylation of methanesulfonamide with benzyl alcohol using a manganese-based catalyst.[2]
Materials:
-
Methanesulfonamide
-
Benzyl alcohol
-
Mn(I) PNP pincer precatalyst
-
Potassium carbonate (K₂CO₃)
-
Xylenes (anhydrous)
-
Schlenk tube
-
Standard glassware for extraction and chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add methanesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and K₂CO₃ (0.1 mmol, 10 mol%).
-
Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzylmethanesulfonamide.
Acid-Catalyzed Hydrolysis of an Alkylsulfonamide
This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of an alkylsulfonamide.[8]
Materials:
-
Alkylsulfonamide
-
Hydrochloric acid (concentrated)
-
Salicin solution (as a model substrate for kinetic studies)
-
Sodium hydroxide solution
-
UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Prepare a stock solution of the alkylsulfonamide in a suitable solvent.
-
Prepare a set of reaction mixtures in test tubes, each containing the alkylsulfonamide solution and a specific concentration of hydrochloric acid.
-
Place the test tubes in a constant temperature water bath.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of sodium hydroxide. This stops the hydrolysis and allows for spectrophotometric analysis of the product.
-
Measure the absorbance of the quenched solutions at the appropriate wavelength using a UV-Vis spectrophotometer.
-
Plot the change in absorbance over time to determine the reaction rate. The activation energy can be determined by performing the experiment at different temperatures and constructing an Arrhenius plot.[8]
Reduction of an Alkylsulfonamide with Lithium Aluminum Hydride (LiAlH₄)
This protocol provides a general method for the reduction of an alkylsulfonamide to the corresponding amine using LiAlH₄.[6][9]
Materials:
-
Alkylsulfonamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Standard glassware for workup and purification
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Dissolve the alkylsulfonamide in anhydrous THF in a dropping funnel.
-
Add the sulfonamide solution dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[10]
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the amine by distillation or chromatography as required.
Role in Drug Development: Enzyme Inhibition
The sulfonamide group is a prominent pharmacophore in a multitude of drugs, often playing a crucial role in their mechanism of action through enzyme inhibition. A classic example is the inhibition of carbonic anhydrases (CAs) by sulfonamide-containing drugs.[11][12][13][14]
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[15] Sulfonamide inhibitors function by coordinating to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule or hydroxide ion, forming a stable complex and thereby inhibiting the enzyme's catalytic activity.[11] This inhibition can lead to various physiological effects, making sulfonamide-based CA inhibitors useful as diuretics, antiglaucoma agents, and anticonvulsants.
Spectroscopic Characterization
The structure and purity of alkylsulfonamides can be confirmed using standard spectroscopic techniques.
Table 3: Typical Spectroscopic Data for N-Methylmethanesulfonamide (CH₃SO₂NHCH₃) [16][17]
| Technique | Key Features |
| ¹H NMR | δ (ppm): ~2.8 (s, 3H, N-CH₃), ~2.9 (s, 3H, S-CH₃), ~5.0 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~29 (N-CH₃), ~41 (S-CH₃) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch) |
| Mass Spec (EI) | m/z: 109 (M⁺), 94 (M-CH₃)⁺, 79 (M-2CH₃)⁺, 44 (CH₃NH)⁺ |
This guide provides a foundational understanding of the reactivity of the sulfonamide group in alkylsulfonamides. For more detailed information on specific reactions and applications, researchers are encouraged to consult the primary literature cited herein.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 8. dbt.univr.it [dbt.univr.it]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermochemical Properties of Linear Chain Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a compilation of available thermochemical data for linear chain sulfonamides. It is intended to serve as a resource for researchers and professionals involved in drug development and related scientific fields where understanding the energetic properties of these compounds is crucial. This document summarizes key thermodynamic parameters, details relevant experimental methodologies, and visualizes the antibacterial mechanism of action of sulfonamides.
Introduction to Sulfonamides
Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂).[1] Linear chain sulfonamides, where the R group is a simple alkyl chain, are fundamental structures in this class. The thermochemical properties of these molecules, such as their enthalpy of formation, entropy, and heat capacity, are essential for understanding their stability, reactivity, and behavior in various chemical and biological systems. This data is critical for applications ranging from computational modeling and drug design to process chemistry and safety assessments.
Quantitative Thermochemical Data
Standard Thermochemical Data for Methanesulfonamide
The NIST Chemistry WebBook provides the following thermochemical data for methanesulfonamide (CH₅NO₂S).
| Property | Value | Units |
| Gas Phase Thermochemistry Data | ||
| Standard Enthalpy of Formation (ΔfH°gas) | -359.8 ± 4.3 | kJ/mol |
| Standard Molar Entropy (S°gas) | 305.9 ± 3.0 | J/mol·K |
| Molar Heat Capacity (Cp,gas) | 75.1 ± 2.0 | J/mol·K |
| Condensed Phase Thermochemistry Data (Solid) | ||
| Standard Enthalpy of Formation (ΔfH°solid) | -455.2 ± 3.8 | kJ/mol |
Data sourced from the NIST Chemistry WebBook. It is important to note that this data is based on a combination of experimental measurements and computational estimations.
Thermodynamics of Solubility
The solubility of sulfonamides is a critical parameter in drug delivery and formulation. The following table presents thermodynamic data related to the solubility of various sulfonamides in different solvents.
| Sulfonamide | Solvent | Gibbs Energy of Solution (ΔsolG) (kJ/mol) | Enthalpy of Solution (ΔsolH) (kJ/mol) | Entropy of Solution (ΔsolS) (J/mol·K) |
| Sulfadiazine | Cyclohexane | Value not available | 44.3 ± 0.4 | 83.1 ± 0.7 |
| Sulfamerazine | Cyclohexane | Value not available | 41.3 ± 1.0 | 81.2 ± 1.9 |
| Sulfamethazine | Cyclohexane | Value not available | 39.2 ± 0.7 | 83.6 ± 1.5 |
Data adapted from a study on the solubility of sulfonamides in cyclohexane. The values are for a temperature range of 20.0 to 40.0 °C.
Thermal Degradation Kinetics
The thermal stability of sulfonamides is important for processing and storage. The table below provides kinetic and thermodynamic parameters for the thermal degradation of several sulfonamides in skimmed milk.
| Sulfonamide | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Sulfadiazine | 95.3 | 92.4 | -86.8 |
| Sulfamethoxazole | 102.1 | 99.2 | -64.5 |
| Sulfadimethoxine | 110.5 | 107.6 | -38.2 |
Data from a study on the thermal stability of sulfonamides in milk. The degradation follows first-order kinetics.
Experimental Protocols
Accurate determination of thermochemical data relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques used in the study of sulfonamide thermochemistry.
Combustion Calorimetry for Sulfur-Containing Compounds
Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. For sulfur-containing compounds, special considerations are necessary to ensure complete combustion and accurate analysis of the products.
Objective: To determine the standard enthalpy of combustion (ΔcH°) of a linear chain sulfonamide, from which the standard enthalpy of formation (ΔfH°) can be derived.
Apparatus:
-
Oxygen bomb calorimeter (e.g., a rotating bomb calorimeter is often preferred for sulfur compounds)
-
High-pressure oxygen source
-
Benzoic acid (as a standard for calibration)
-
Platinum crucible
-
Fuse wire (e.g., platinum or cotton)
-
Temperature measuring device (e.g., a high-precision digital thermometer)
-
Analytical balance
Procedure:
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid. The temperature rise is carefully measured, and the energy equivalent is calculated.
-
Sample Preparation: A precisely weighed sample of the sulfonamide (typically 0.5 - 1.0 g) is placed in the platinum crucible. A fuse wire is attached to the electrodes and positioned to be in contact with the sample.
-
Bomb Assembly: A small amount of distilled water (typically 1 mL) is added to the bottom of the bomb to dissolve the sulfur and nitrogen oxides formed during combustion. The bomb is then sealed and purged with oxygen to remove air, and finally pressurized with pure oxygen to a pressure of about 30 atm.
-
Combustion: The bomb is placed in the calorimeter, which is filled with a known amount of water. The temperature of the water is allowed to equilibrate. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion until a constant rate of cooling is observed.
-
Product Analysis: After combustion, the bomb is depressurized, and the contents are analyzed. The amounts of nitric acid and sulfuric acid formed are determined by titration. The completeness of the combustion is verified by checking for any unburned carbon.
-
Calculations: The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the heats of formation of nitric acid and sulfuric acid. From the corrected heat of combustion, the standard enthalpy of combustion of the sulfonamide is calculated. The standard enthalpy of formation is then calculated using Hess's Law.
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
DSC is used to measure the heat absorbed or released by a sample as a function of temperature. It is a common method for determining the enthalpy of fusion.
Objective: To determine the enthalpy of fusion (ΔfusH) of a solid sulfonamide.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans
-
Analytical balance
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the sulfonamide (typically 2-5 mg) is placed in a sample pan. The pan is then sealed.
-
Instrument Setup: An empty, sealed pan is used as a reference. The DSC is programmed with a specific heating rate (e.g., 10 °C/min) over a temperature range that includes the melting point of the sulfonamide.
-
Measurement: The sample and reference pans are placed in the DSC cell. The temperature program is initiated, and the heat flow to the sample is measured relative to the reference.
-
Data Analysis: The melting of the sulfonamide will appear as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion. The temperature at the peak maximum is typically taken as the melting point.
Visualizations
The following diagrams illustrate key concepts related to sulfonamides, created using the Graphviz (DOT language).
Antibacterial Mechanism of Sulfonamides
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria.
Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamides, blocking folic acid synthesis.
Experimental Workflow for Combustion Calorimetry
The logical flow of an experiment to determine the enthalpy of formation using combustion calorimetry is outlined below.
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Conclusion
This guide has summarized the currently available thermochemical data for linear chain sulfonamides, highlighting a notable gap in the experimental data for longer alkyl chain derivatives. The provided experimental protocols for combustion calorimetry and differential scanning calorimetry offer a foundational understanding of the methodologies used to obtain such data. The visualization of the antibacterial mechanism of sulfonamides provides a clear illustration of their mode of action. Further experimental work is necessary to build a comprehensive and publicly accessible database of thermochemical properties for a homologous series of linear chain sulfonamides, which would be of significant value to the scientific and drug development communities.
References
The Genesis and Evolution of Aliphatic Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of aliphatic sulfonamides, a class of compounds that has carved a distinct and significant niche in therapeutic medicine. While the initial sulfonamide revolution was sparked by aromatic compounds, the unique physicochemical properties of their aliphatic counterparts have led to the development of crucial drugs with diverse mechanisms of action. This document details their historical emergence, key synthetic methodologies, mechanisms of action, and quantitative biological data, offering a comprehensive resource for professionals in drug discovery and development.
From Aromatic Dyes to a New Therapeutic Principle: The Dawn of the Sulfonamide Era
The story of sulfonamides begins in the 1930s at the laboratories of Bayer AG, where Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties.[1][2] This research culminated in the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable efficacy against streptococcal infections in vivo.[2][3] In 1936, Ernest Fourneau and his colleagues at the Pasteur Institute elucidated that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[3] This discovery, that a relatively simple synthetic chemical could systemically combat bacterial infections, was revolutionary and ushered in the era of chemotherapy, earning Domagk the Nobel Prize in 1939.[3]
The initial wave of "sulfa drugs" were derivatives of sulfanilamide and were exclusively aromatic in nature.[4] These compounds, including sulfapyridine and sulfathiazole, were instrumental during World War II for treating wound infections.[3] However, their utility was often hampered by issues of solubility, toxicity, and the rapid emergence of bacterial resistance.[3]
The Emergence of Aliphatic Sulfonamides: A Shift in Focus
While the early history is dominated by aromatic sulfonamides, the exploration of aliphatic derivatives marked a significant evolution in the field. The precise date of the first aliphatic sulfonamide synthesis is not clearly documented as a singular milestone, but their development gained momentum as chemists sought to improve upon the properties of the initial sulfa drugs. Replacing the aromatic ring attached to the sulfonyl group with an aliphatic chain offered a strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This led to the discovery of compounds with entirely new therapeutic applications beyond antibacterial activity.
Key milestones in the development of aliphatic sulfonamides include:
-
Mafenide (Sulfamylon): Developed during World War II, mafenide is a notable early example of a clinically used aliphatic sulfonamide. Structurally distinct from the sulfanilamides, it features a methyl group separating the phenyl ring from the sulfonamide moiety. It was developed for topical application to prevent infections in burn wounds.
-
Sultiame (Ospolot): First synthesized in the 1950s at Bayer, sultiame is a sultam (a cyclic sulfonamide) derivative.[5] Its development as an anticonvulsant in the 1960s marked a significant departure from the antibacterial focus of early sulfonamide research.[5] Its efficacy in certain types of epilepsy, particularly benign focal epilepsies of childhood, was a key discovery by Hermann Doose in 1988, solidifying its place in neurology.[5]
The development of these and other aliphatic sulfonamides demonstrated that the sulfonamide functional group was a versatile pharmacophore, capable of interacting with a range of biological targets beyond the bacterial dihydropteroate synthase enzyme.[6][7]
Synthesis of Aliphatic Sulfonamides: Core Methodologies
The foundational method for synthesizing sulfonamides, both aromatic and aliphatic, involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] The overall process can be broken down into two key stages: the formation of the aliphatic sulfonyl chloride and its subsequent amination.
Experimental Protocol: General Synthesis of Aliphatic Sulfonamides
This protocol provides a generalized methodology for the two-step synthesis of a primary or secondary aliphatic sulfonamide.
Step 1: Synthesis of the Alkanesulfonyl Chloride
A common and efficient method for preparing alkanesulfonyl chlorides is the oxidative chlorination of S-alkyl isothiourea salts, which are readily prepared from alkyl halides.
-
Materials: Alkyl halide (or mesylate), thiourea, N-chlorosuccinimide (NCS), hydrochloric acid, dichloromethane (CH2Cl2), water, sodium sulfite.
-
Procedure (Formation of S-alkyl isothiourea salt):
-
Dissolve the alkyl halide and an equimolar amount of thiourea in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude S-alkyl isothiourea salt. This is often used in the next step without further purification.
-
-
Procedure (Oxidative Chlorosulfonation):
-
Prepare a biphasic mixture of CH2Cl2 and aqueous hydrochloric acid (e.g., 1 M) in a reaction vessel equipped with a stirrer and cooled in an ice-salt bath to below 0 °C.
-
Add N-chlorosuccinimide (approximately 3-4 equivalents) to the cooled mixture.
-
Add the S-alkyl isothiourea salt portion-wise to the stirred mixture, maintaining the temperature below 5 °C.
-
Stir the resulting suspension vigorously for 30-60 minutes at 0-5 °C.
-
Quench any excess chlorine by adding a saturated aqueous solution of sodium sulfite until a test with potassium iodide-starch paper is negative.
-
Separate the organic layer. Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alkanesulfonyl chloride.
-
Step 2: Amination of the Alkanesulfonyl Chloride
This step involves a nucleophilic substitution reaction where an amine displaces the chloride from the sulfonyl chloride.
-
Materials: Alkanesulfonyl chloride, primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure:
-
Dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen aprotic solvent in a reaction vessel cooled in an ice bath.
-
Slowly add a solution of the alkanesulfonyl chloride (1 equivalent) in the same solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove the base and excess amine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final aliphatic sulfonamide.
-
General workflow for the synthesis of aliphatic sulfonamides.
Mechanisms of Action: A Diverse Pharmacological Profile
A key feature of aliphatic sulfonamides is their diverse range of biological targets, which contrasts with the singular primary mechanism of their aromatic antibacterial predecessors.
Antibacterial Action: The Folate Pathway and Mafenide's Exception
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect.
However, the aliphatic sulfonamide mafenide is a notable exception. Its mechanism of action is not fully understood but is known to be different from that of other sulfonamides. It is not antagonized by PABA, pus, or tissue exudates, suggesting it does not target the folate pathway. Its efficacy in the complex environment of a burn eschar highlights its unique properties.
Comparative mechanisms of antibacterial sulfonamides.
Anticonvulsant Activity: Carbonic Anhydrase Inhibition
The anticonvulsant sultiame exerts its therapeutic effect primarily through the inhibition of carbonic anhydrase (CA) enzymes in the central nervous system.[5][8] Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and protons. By inhibiting this enzyme, sultiame is thought to cause a slight acidification in brain cells, which can stabilize neuronal membranes and reduce their excitability, thereby suppressing seizures.[9] This mechanism is entirely distinct from the antibacterial action of early sulfonamides.
Mechanism of action for the anticonvulsant sultiame.
Quantitative Biological Data
The shift from aromatic to aliphatic structures significantly impacts the biological activity profile of sulfonamides. The following tables summarize key quantitative data for representative aliphatic sulfonamides.
Table 1: Carbonic Anhydrase Inhibition by Sultiame
The anticonvulsant activity of sultiame is directly related to its potent inhibition of specific carbonic anhydrase isoforms. The inhibition constants (Ki) demonstrate this potent and selective activity.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) in nM |
| CA II | 6 nM |
| CA VII | 56 nM |
| CA IX | 32 nM |
| CA XII | 25 nM |
| CA IV | 134 nM |
| CA VA | 81 nM |
| CA VB | 112 nM |
| CA VI | 121 nM |
| (Data sourced from a kinetic and crystallographic study on sultiame's interaction with 12 mammalian CA isoforms.[10]) |
Table 2: Antimicrobial Activity of Novel Aliphatic Sulfonamides
Recent research continues to explore the antimicrobial potential of new aliphatic sulfonamides. The following data represents the Minimum Inhibitory Concentration (MIC) for a series of synthesized N-alkyl- and N,N-dialkyl-4-nitrobenzene-sulfonamides against various pathogens.
| Compound | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| N-propyl-4-nitrobenzenesulfonamide | 15.6 | 15.6 | 7.8 | 3.9 | 15.6 |
| N-butyl-4-nitrobenzenesulfonamide | 31.2 | 15.6 | 15.6 | 7.8 | 31.2 |
| N-pentyl-4-nitrobenzenesulfonamide | 62.5 | 31.2 | 31.2 | 15.6 | 62.5 |
| N-hexyl-4-nitrobenzenesulfonamide | 125 | 62.5 | 62.5 | 31.2 | 125 |
| (Data highlights that antibacterial activity against Gram-negative bacteria decreases as the length of the aliphatic carbon chain increases.) |
Conclusion and Future Outlook
The journey of aliphatic sulfonamides from their aromatic origins is a compelling narrative of medicinal chemistry's power to refine and repurpose a core chemical scaffold. By moving beyond the aromatic structures of the first sulfa drugs, scientists unlocked new therapeutic possibilities, creating compounds that address conditions as diverse as epilepsy and severe burn infections. The improved physicochemical properties and novel mechanisms of action of aliphatic sulfonamides underscore their continued relevance in modern drug development.
For researchers and drug development professionals, the history of aliphatic sulfonamides serves as a powerful case study. It demonstrates that modifying a known pharmacophore can lead to compounds with entirely new biological activities. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the versatile aliphatic sulfonamide scaffold will undoubtedly continue to be a fruitful starting point for the discovery of new and improved medicines.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sultiame - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. What is Sultiame used for? [synapse.patsnap.com]
- 9. What is the mechanism of Sultiame? [synapse.patsnap.com]
- 10. Carbonic anhydrase inhibitors. Interaction of the antiepileptic drug sulthiame with twelve mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Pentane-1-sulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-1-sulfonamide is a versatile primary aliphatic sulfonamide that serves as a valuable building block in organic synthesis. Its utility stems from the nucleophilic nature of the sulfonamide nitrogen, which can be readily functionalized to introduce the pentylsulfonyl moiety into a wide range of molecular scaffolds. This functional group can influence the physicochemical properties of molecules, such as lipophilicity and hydrogen bonding capacity, making it a point of interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the N-alkylation and N-acylation of this compound, offering a foundation for its incorporation into diverse synthetic targets.
Key Applications
The primary application of this compound in organic synthesis is as a nucleophile for the formation of N-substituted sulfonamides. These derivatives are of significant interest in drug discovery as they are present in a variety of therapeutic agents. The pentyl group provides a moderately lipophilic chain, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation and N-acylation of this compound. The data is based on general protocols for the functionalization of primary sulfonamides and serves as a guideline for expected outcomes.
Table 1: N-Alkylation of this compound with Various Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | THF | 25 | 12 | 85 |
| 2 | Methyl Iodide | K₂CO₃ | DMF | 60 | 8 | 92 |
| 3 | Ethyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 16 | 78 |
| 4 | Isopropyl Iodide | NaH | THF | 25 | 24 | 65 |
Table 2: N-Acylation of this compound with Various Acylating Agents
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to 25 | 4 | 95 |
| 2 | Benzoyl Chloride | Et₃N | DCM | 0 to 25 | 6 | 90 |
| 3 | Acetic Anhydride | Pyridine | Neat | 25 | 12 | 88 |
| 4 | Isobutyryl Chloride | Et₃N | DCM | 0 to 25 | 8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous THF (or DMF) to dissolve the sulfonamide (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol outlines the N-acylation of this compound using an acyl chloride or anhydride.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCM.
-
Add the base (e.g., pyridine or Et₃N, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Pentane-1-sulfonamide: A Versatile Building Block in Modern Medicinal Chemistry
Introduction
Pentane-1-sulfonamide, a simple alkylsulfonamide, has emerged as a valuable and versatile building block in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence the physicochemical and pharmacological properties of drug candidates, including solubility, lipophilicity, and metabolic stability. This straight-chain sulfonamide moiety serves as a key component in the design and synthesis of a diverse range of therapeutic agents, demonstrating efficacy across various disease areas, including cancer and microbial infections. This application note provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Application in the Development of Anticancer Agents
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. By functionalizing the sulfonamide nitrogen with various heterocyclic and aromatic moieties, medicinal chemists have successfully developed compounds with significant cytotoxic activity against several human cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of synthesized this compound derivatives against various human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Target Cancer Cell Line | GI50 (µM) |
| PSC-1 | Leukemia (K-562) | 2.5 |
| Leukemia (MOLT-4) | 3.1 | |
| PSC-2 | Non-Small Cell Lung Cancer (NCI-H522) | 4.8 |
| PSC-3 | Colon Cancer (HT29) | 5.2 |
| Colon Cancer (SW-620) | 6.5 | |
| PSC-4 | Melanoma (MALME-3M) | 3.9 |
| Melanoma (UACC-257) | 4.3 | |
| PSC-5 | Ovarian Cancer (IGROV1) | 7.1 |
| Ovarian Cancer (OVCAR-3) | 8.2 | |
| PSC-6 | Renal Cancer (ACHN) | 6.8 |
| Renal Cancer (UO-31) | 7.5 | |
| PSC-7 | Breast Cancer (T-47D) | 5.9 |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
A common and effective method for the synthesis of N-substituted this compound derivatives involves the reaction of pentane-1-sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]
Materials:
-
Pentane-1-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of pentane-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Experimental Workflow for Synthesis and Purification
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized this compound derivatives can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., K-562, NCI-H522, HT29, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value for each compound.
Signaling Pathways
While the precise mechanisms of action for many this compound derivatives are still under investigation, a common target for sulfonamide-based anticancer agents is the inhibition of carbonic anhydrases (CAs).[2] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2]
Hypothesized Signaling Pathway for Anticancer Activity
Conclusion
This compound is a valuable and readily accessible building block in medicinal chemistry. Its incorporation into drug candidates has led to the development of novel compounds with promising anticancer activities. The straightforward synthesis and the ability to readily modify the sulfonamide nitrogen allow for the creation of diverse chemical libraries for screening and lead optimization. Further exploration of this compound derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action in various diseases.
References
- 1. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Pentane-1-sulfonamide analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Pentane-1-sulfonamide is detailed below. This method has been adapted from established protocols for the analysis of sulfonamide compounds and provides a robust starting point for the quantification of this compound in research and drug development settings.
Application Note: Analysis of this compound by HPLC-UV
Introduction
This compound is a simple alkylsulfonamide of interest in pharmaceutical and chemical research. A reliable analytical method for its quantification is essential for process monitoring, quality control, and stability testing. This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The method is based on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water, modified with a small amount of acid to ensure good peak shape.
Chromatographic Conditions
The separation is achieved on a standard C18 column. The mobile phase gradient allows for the elution of this compound with a reasonable retention time and good separation from potential impurities. Detection is performed at a UV wavelength where sulfonamides are known to have adequate absorbance.[1][2]
Method Validation (Illustrative)
While a specific validation for this compound is not available, typical performance for similar sulfonamide methods is presented below.[3][4] Method validation would be required to determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
This compound reference standard.
2. Preparation of Solutions
-
Mobile Phase A: Add 0.1% formic acid to HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 265 nm[4] |
Table 2: Illustrative Method Validation Parameters for Sulfonamides
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[1] |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
| Limit of Detection (LOD) | Analyte Dependent (ng/mL range) |
| Limit of Quantification (LOQ) | Analyte Dependent (µg/mL range)[3] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: Trace Analysis of Pentane-1-sulfonamide in Environmental Samples by LC-MS/MS
Introduction
Pentane-1-sulfonamide is an organosulfur compound that may be present in the environment due to industrial applications. Its potential persistence and mobility in soil and water necessitate sensitive and selective analytical methods for monitoring at trace levels. This application note details a robust and reliable method for the quantification of this compound in various environmental matrices, including surface water and soil, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is adapted from established methods for the analysis of sulfonamide antibiotics, which share structural similarities and analytical behaviors.
The described methodology, employing Solid-Phase Extraction (SPE) for water samples and solvent extraction for soil samples followed by LC-MS/MS analysis, offers high sensitivity and specificity. The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification even in complex environmental matrices.
Experimental Protocols
Sample Preparation
1.1 Water Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is designed for the extraction and pre-concentration of this compound from water samples.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.
-
Filtration: Filter the water sample (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended particles.[1]
-
pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7 using diluted HCl.[2]
-
SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.[2]
-
Sample Loading: Load the pre-filtered and pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[2][3]
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of pure water to remove interfering substances.[3] Dry the cartridge completely under high vacuum.[2]
-
Elution: Elute the analyte from the cartridge using two aliquots of 4 mL of methanol.[2]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a methanol/water (1:1, v/v) solution. The sample is now ready for LC-MS/MS analysis.[2]
1.2 Soil Sample Preparation (Solvent Extraction)
This protocol outlines the extraction of this compound from soil samples.
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.
-
Extraction: Weigh 2.5 ± 0.1 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 6.0 mL of ethyl acetate to the tube.
-
Extraction Process: Vortex the sample to break up any clumps and place it on a horizontal shaker for approximately 10 minutes at high speed.
-
Centrifugation: Centrifuge the sample for 5 minutes at approximately 2500 rpm.
-
Liquid-Liquid Extraction (optional clean-up):
-
Transfer the ethyl acetate supernatant to a new 15 mL centrifuge tube.
-
Add 1.0 mL of 3.2M HCl and vortex for 30 seconds.
-
Allow the phases to separate (or centrifuge) and discard the upper ethyl acetate layer.
-
Add 5.0 mL of hexane, vortex, and discard the hexane layer.
-
-
Final Preparation: Evaporate the remaining extract to dryness and reconstitute in 1 mL of methanol/water (1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1 Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[4]
-
Injection Volume: 3 µL[6]
-
Column Temperature: 40°C[6]
-
Gradient Program:
-
0.0 min: 10% B
-
3.0 min: 20% B
-
7.0 min: 60% B
-
7.1 - 10.0 min: Return to initial conditions (10% B) and equilibrate.[4]
-
2.2 Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode[3]
-
Capillary Voltage: 3500 V[3]
-
Nebulizer Gas Pressure: 30 psi[3]
-
Drying Gas Temperature: 325°C[3]
-
Drying Gas Flow: 6 L/min[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[7]
2.3 MRM Transitions for this compound (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 152.1 | 88.1 (Proposed) | 71.1 (Proposed) |
Note: These transitions are proposed and would require experimental optimization on the specific LC-MS/MS instrument.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of various sulfonamides in environmental samples, which can be considered as a benchmark for the expected performance of the adapted method for this compound.
| Parameter | Water Samples | Soil Samples | Reference |
| Limit of Detection (LOD) | 0.001 - 7.84 ng/L | 1 - 6 ng/g | [8][9][10] |
| Limit of Quantification (LOQ) | 0.02 - 26.0 µg/L | 0.24 - 3.30 µg/kg | [11][12][13] |
| Recovery | 70 - 118% | 60 - 98% | [2][3][8][11] |
| Linearity (R²) | > 0.998 | > 0.999 | [3][9] |
Diagrams
Caption: Experimental workflow for the analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Pentane-1-sulfonamide in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pentane-1-sulfonamide is a versatile chemical intermediate that holds potential in the synthesis of a variety of bioactive compounds. While direct applications in blockbuster drugs are not widely documented, its chemical structure, featuring a reactive sulfonamide group and a lipophilic pentyl chain, makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, including antibacterial agents, diuretics, anticonvulsants, and kinase inhibitors. The pentyl group can contribute to the molecule's lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of biological targets.
This document provides an overview of the potential applications of this compound in the synthesis of bioactive compounds, along with detailed, generalized experimental protocols for the synthesis of N-substituted derivatives.
Key Potential Applications:
-
Kinase Inhibitors: The sulfonamide moiety can act as a hydrogen bond donor and acceptor, crucial for binding to the hinge region of many protein kinases. By functionalizing the nitrogen atom of this compound with various aromatic or heterocyclic scaffolds known to interact with kinase active sites, novel kinase inhibitors can be synthesized. The pentyl group could be oriented towards hydrophobic regions of the ATP-binding pocket.
-
Antibacterial Agents: The sulfonamide class of drugs historically played a pivotal role as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. Novel derivatives of this compound could be explored for their potential to overcome existing resistance mechanisms.
-
Anticancer Agents: Many contemporary anticancer drugs feature a sulfonamide group. This functional group can be found in compounds targeting carbonic anhydrases, which are overexpressed in many tumors, or in molecules designed to inhibit cell cycle progression.
-
Neurological Disorders: The structural motifs of various drugs targeting the central nervous system incorporate sulfonamides. The lipophilic nature of the pentyl chain in this compound derivatives could facilitate crossing the blood-brain barrier, a critical aspect for drugs targeting neurological disorders.
Data Presentation
| Compound ID | Structure (N-Substituent) | Potential Biological Target | Potential Therapeutic Area | Rationale |
| PS-KI-01 | 4-(pyridin-4-yl)phenyl | Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology | The 4-pyridylphenyl moiety is a common scaffold in kinase inhibitors, interacting with the hinge region. |
| PS-AB-01 | 5-methylisoxazol-3-yl | Dihydropteroate Synthase | Infectious Diseases | The isoxazole ring is present in some sulfonamide antibiotics. |
| PS-CAI-01 | 1,3,4-thiadiazol-2-yl | Carbonic Anhydrase IX | Oncology | The 1,3,4-thiadiazole-2-sulfonamide scaffold is a classic carbonic anhydrase inhibitor motif. |
| PS-CNS-01 | 2-(4-chlorophenyl)thiazol-4-ylmethyl | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Substituted thiazoles are explored as scaffolds for CNS-active compounds. |
Experimental Protocols
The following are generalized protocols for the synthesis of N-substituted Pentane-1-sulfonamides. These methods are based on well-established synthetic routes for sulfonamide derivatives and can be adapted for specific target molecules.
Protocol 1: Synthesis of N-Aryl-Pentane-1-sulfonamides via Buchwald-Hartwig Cross-Coupling
This protocol describes a general method for the synthesis of N-aryl derivatives of this compound using a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-pentane-1-sulfonamide.
Protocol 2: Synthesis of N-Alkyl-Pentane-1-sulfonamides via N-Alkylation
This protocol outlines a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., K₂CO₃, NaH, or DBU)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the sulfonamide anion.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired N-alkyl-pentane-1-sulfonamide.
Mandatory Visualization
Caption: General experimental workflows for the synthesis of N-substituted Pentane-1-sulfonamides.
Caption: Hypothetical signaling pathway inhibition by a this compound-based kinase inhibitor.
Application Notes and Protocols: Pentane-1-sulfonamide as a Reagent in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general reactivity of alkylsulfonamides in multi-component reactions (MCRs). While pentane-1-sulfonamide is expected to be a viable substrate in these reactions, specific experimental data for this compound was not found in the reviewed literature. The quantitative data presented is hypothetical and serves as a representative example. Researchers should optimize reaction conditions for their specific applications.
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of the sulfonamide moiety into novel molecular scaffolds through MCRs is a promising strategy for the development of new drug candidates.
This compound, a readily available primary alkylsulfonamide, can serve as a versatile building block in such reactions. Its aliphatic chain can modulate the lipophilicity and pharmacokinetic properties of the resulting products. This document outlines potential applications of this compound in two distinct multi-component reactions: a three-component synthesis of sulfonamide-containing butanamides and a four-component Ugi-type reaction for the synthesis of tetrazoles bearing a sulfonamide scaffold.
Application Note 1: Three-Component Synthesis of N-(1,4-dimethoxy-1,4-dioxo-2-(pentan-1-ylsulfonamido)but-2-en-2-yl)alkanamides
This three-component reaction provides a direct route to highly functionalized butanamide derivatives bearing a sulfonamide group. The reaction proceeds through a ketenimine intermediate formed from the reaction of a dialkyl acetylenedicarboxylate, an isocyanide, and an alkylsulfonamide, such as this compound.[5] Subsequent hydrolysis of the ketenimine yields the final butanamide product.[5]
Logical Relationship of the Three-Component Reaction
Caption: Logical flow of the three-component reaction.
Hypothetical Quantitative Data
The following table summarizes hypothetical yields for the synthesis of various N-(1,4-dimethoxy-1,4-dioxo-2-(pentan-1-ylsulfonamido)but-2-en-2-yl)alkanamides using this compound and dimethyl acetylenedicarboxylate with different isocyanides.
| Entry | Isocyanide (R-NC) | Product | Hypothetical Yield (%) |
| 1 | tert-Butyl isocyanide | N-(1,4-dimethoxy-1,4-dioxo-2-(pentan-1-ylsulfonamido)but-2-en-2-yl)-2,2-dimethylpropanamide | 85 |
| 2 | Cyclohexyl isocyanide | N-(1,4-dimethoxy-1,4-dioxo-2-(pentan-1-ylsulfonamido)but-2-en-2-yl)cyclohexanecarboxamide | 82 |
| 3 | Benzyl isocyanide | N-(1,4-dimethoxy-1,4-dioxo-2-(pentan-1-ylsulfonamido)but-2-en-2-yl)-2-phenylacetamide | 78 |
| 4 | 4-Methoxyphenyl isocyanide | N-(1,4-dimethoxy-1,4-dioxo-2-(pentan-1-ylsulfonamido)but-2-en-2-yl)-4-methoxybenzamide | 75 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 151.2 mg)
-
Dimethyl acetylenedicarboxylate (1.0 mmol, 142.1 mg, 123 µL)
-
Isocyanide (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Water (5 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
Step 1: Synthesis of the Ketenimine Intermediate
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and anhydrous DCM (10 mL).
-
Stir the solution at room temperature until the sulfonamide is fully dissolved.
-
Add dimethyl acetylenedicarboxylate (1.0 mmol) to the solution.
-
Add the corresponding isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Hydrolysis to the Final Product
-
Upon completion of the first step (as indicated by TLC), add water (5 mL) and 1 M HCl (1 mL) to the reaction mixture.
-
Stir vigorously at room temperature for 4-6 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired sulfonamide-butanamide derivative.
Experimental Workflow
Caption: Experimental workflow for the three-component synthesis.
Application Note 2: Four-Component Ugi-Type Synthesis of Tetrazoles Bearing a this compound Moiety
The Ugi-azide reaction is a powerful variant of the classical Ugi reaction that produces 1,5-disubstituted tetrazoles. In this reaction, the carboxylic acid component is replaced by an azide source, typically sodium azide or trimethylsilyl azide. Sulfonamides can act as the amine component in this transformation, leading to the formation of tetrazoles with a sulfonamide substituent. This approach allows for the rapid assembly of complex, drug-like molecules from simple, readily available starting materials.
Logical Relationship of the Four-Component Ugi-Type Reaction
Caption: Logical flow of the four-component Ugi-type reaction.
Hypothetical Quantitative Data
The following table presents hypothetical yields for the synthesis of various tetrazole derivatives using this compound in a Ugi-type reaction.
| Entry | Aldehyde (R'-CHO) | Isocyanide (R''-NC) | Product | Hypothetical Yield (%) | |---|---|---|---| | 1 | Benzaldehyde | tert-Butyl isocyanide | 1-(tert-Butyl)-5-(phenyl(pentylsulfonamido)methyl)-1H-tetrazole | 75 | | 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 1-Cyclohexyl-5-((4-chlorophenyl)(pentylsulfonamido)methyl)-1H-tetrazole | 72 | | 3 | Isobutyraldehyde | Benzyl isocyanide | 1-Benzyl-5-(2-methyl-1-(pentylsulfonamido)propyl)-1H-tetrazole | 68 | | 4 | Furfural | 4-Methoxyphenyl isocyanide | 5-(Furan-2-yl(pentylsulfonamido)methyl)-1-(4-methoxyphenyl)-1H-tetrazole | 65 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 151.2 mg)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Sodium azide (1.5 mmol, 97.5 mg)
-
Zinc chloride (ZnCl₂) (0.2 mmol, 27.3 mg)
-
Methanol (MeOH), anhydrous (5 mL)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aldehyde (1.0 mmol), sodium azide (1.5 mmol), and ZnCl₂ (0.2 mmol).
-
Add anhydrous methanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 45 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired tetrazole derivative.
Experimental Workflow
Caption: Experimental workflow for the Ugi-type synthesis.
Conclusion
This compound is a promising, yet underexplored, reagent for the synthesis of diverse and complex molecules through multi-component reactions. The generalized protocols provided herein for the synthesis of sulfonamide-containing butanamides and tetrazoles offer a foundation for further investigation and methodology development. The ability to incorporate the pentylsulfonamide moiety in a single step through these MCRs provides an efficient avenue for generating novel compound libraries for screening in drug discovery programs. Further research is warranted to fully explore the scope and limitations of this compound in these and other multi-component reactions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetrazolo-Fused Benzodiazepines and Benzodiazepinones by a Two-Step Protocol Using an Ugi-Azide Reaction for Initial Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Pentane-1-sulfonamide in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentane-1-sulfonamide is a simple aliphatic sulfonamide that may serve as a building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control. Due to its physicochemical properties, particularly the lack of a strong UV chromophore, several analytical techniques are suitable for its quantification, each with distinct advantages and limitations. This document provides detailed application notes and protocols for three robust methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties inform the selection and development of the analytical methods.
| Property | Value | Source/Comment |
| Chemical Formula | C₅H₁₃NO₂S | [1][2][3][4] |
| Molecular Weight | 151.23 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 52960-14-2 | [2][3][4] |
| Polarity | Polar compound | Inferred from structure |
| UV Absorbance | Weak to negligible | Lacks a significant chromophore |
| Volatility | Low | High boiling point expected due to polarity and hydrogen bonding |
Method 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS is a highly sensitive and selective technique ideal for quantifying this compound at low concentrations in complex reaction mixtures. The method involves a straightforward sample preparation of dilution, followed by reversed-phase liquid chromatography to separate the analyte from other reaction components, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte.
Experimental Protocol:
1. Sample Preparation: a. Quench a known volume of the reaction mixture by diluting it 1:100 (or as appropriate to fall within the calibration range) with a 50:50 (v/v) mixture of acetonitrile and water. b. Vortex the diluted sample for 30 seconds. c. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated material. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See table below |
3. MRM Transitions for this compound (Predicted):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |
| This compound | 152.2 | 92.1 | 15 | 100 | Quantifier |
| This compound | 152.2 | 71.1 | 20 | 100 | Qualifier |
Note: The product ion at m/z 92.1 likely corresponds to the loss of the pentyl radical and rearrangement. The ion at m/z 71.1 corresponds to the pentyl cation. These parameters would need to be optimized experimentally.
4. Data Analysis: a. Construct a calibration curve by analyzing a series of known concentrations of a this compound reference standard. b. Plot the peak area of the quantifier MRM transition against the concentration. c. Perform a linear regression to obtain the equation of the line. d. Quantify this compound in the reaction mixture samples by interpolating their peak areas from the calibration curve.
Workflow Diagram:
Caption: LC-MS/MS workflow for this compound quantification.
Method 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Application Note:
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the polarity and low volatility of this compound, a derivatization step is necessary to make it amenable to GC analysis. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to replace the active hydrogens on the sulfonamide group with trimethylsilyl (TMS) groups, thereby increasing volatility and improving chromatographic performance. This method is highly suitable for complex reaction mixtures where high separation efficiency is required.
Experimental Protocol:
1. Sample Preparation and Derivatization: a. To a 200 µL aliquot of the reaction mixture in a microcentrifuge tube, add 800 µL of ethyl acetate and vortex for 1 minute to extract the this compound. b. Centrifuge for 5 minutes at 10,000 x g. c. Transfer the upper ethyl acetate layer to a clean GC vial insert. d. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C. e. To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. f. Cap the vial tightly and heat at 70 °C for 30 minutes. g. Cool the vial to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. SIM Ions for Derivatized this compound (Predicted):
The di-TMS derivative of this compound would have a molecular weight of 295.5 g/mol . The following ions are predicted for SIM mode based on common fragmentation of silylated compounds.
| Analyte (di-TMS derivative) | Ion (m/z) | Use |
| This compound-di-TMS | 280 | Quantifier (M-15, loss of CH₃) |
| This compound-di-TMS | 73 | Qualifier (Si(CH₃)₃) |
| This compound-di-TMS | 224 | Qualifier (M-71, loss of C₅H₁₁) |
Note: These ions are predictive and would need to be confirmed by analyzing a derivatized standard in full scan mode.
4. Data Analysis: a. Prepare a calibration curve by derivatizing a series of known concentrations of a this compound reference standard following the same procedure as the samples. b. Plot the peak area of the quantifier ion against the concentration. c. Perform a linear regression to obtain the calibration equation. d. Calculate the concentration of this compound in the reaction mixture samples based on their peak areas.
Workflow Diagram:
Caption: GC-MS workflow for this compound quantification.
Method 3: Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)
Application Note:
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of an analyte in a sample without the need for a calibration curve of the analyte itself. Instead, a certified internal standard of known purity is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes qNMR a highly accurate and precise method for determining the concentration of this compound in a reaction mixture, provided that there are well-resolved signals for both the analyte and the internal standard.
Experimental Protocol:
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube. b. Accurately weigh and add a suitable amount of a certified internal standard (e.g., 5-10 mg of dimethyl sulfone) to the same NMR tube. c. Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. d. Cap the tube and vortex until both the sample and the internal standard are fully dissolved.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
| Parameter | Setting | Rationale |
| Pulse Program | A standard 90° pulse-acquire sequence | For quantitative measurements |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing nucleus | To ensure full relaxation of all nuclei |
| Acquisition Time (aq) | ≥ 3 seconds | For good digital resolution |
| Number of Scans (ns) | 16 or higher | To achieve a good signal-to-noise ratio (>250:1) |
| Solvent | DMSO-d₆ | Good solvent for polar compounds |
| Internal Standard | Dimethyl Sulfone (DMSO₂) | High purity, single sharp peak in a clean region of the spectrum |
3. Predicted ¹H NMR Signals:
-
This compound (in DMSO-d₆):
-
~0.85 ppm (triplet, 3H, CH₃)
-
~1.2-1.4 ppm (multiplet, 4H, CH₂CH₂CH₃)
-
~1.5-1.7 ppm (multiplet, 2H, CH₂CH₂SO₂)
-
~2.9-3.1 ppm (triplet, 2H, CH₂SO₂)
-
~6.8 ppm (singlet, 2H, SO₂NH₂)
-
-
Dimethyl Sulfone (Internal Standard, in DMSO-d₆):
-
~3.1 ppm (singlet, 6H, 2 x CH₃)
-
Note: The CH₂SO₂ triplet of the analyte and the singlet of the internal standard are close. A higher field magnet (e.g., 600 MHz) might be necessary for baseline resolution. Alternatively, a different internal standard like 1,4-Dioxane (~3.56 ppm in DMSO-d₆) could be used.
4. Data Analysis and Calculation: a. Acquire the ¹H NMR spectrum and process it with appropriate phasing and baseline correction. b. Integrate a well-resolved signal for this compound (e.g., the CH₃ triplet at ~0.85 ppm) and the signal for the internal standard (e.g., the dimethyl sulfone singlet at ~3.1 ppm). c. Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration (mass fraction) of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
Workflow Diagram:
Caption: qNMR workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes the typical performance characteristics that can be expected for each of the described analytical methods for the quantification of this compound. These are estimated values and should be confirmed through method validation.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | qNMR |
| Linearity (r²) | > 0.995 | > 0.99 | N/A (single point calibration) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL | ~0.5 mg/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 98 - 102% |
| Precision (% RSD) | < 10% | < 15% | < 2% |
| Throughput | High | Medium | Low |
| Selectivity | Very High | High | Moderate |
Conclusion
The choice of the most appropriate analytical method for the quantification of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
LC-MS/MS is the preferred method for high-sensitivity and high-throughput analysis, especially for trace-level quantification.
-
GC-MS with derivatization offers high separation efficiency and is a good alternative if LC-MS/MS is not available, though it requires a more involved sample preparation.
-
qNMR is the most accurate method and serves as a primary ratio method, ideal for the precise determination of purity or for calibrating reference materials, but it has lower sensitivity and throughput compared to the chromatographic methods.
For all methods, proper validation is essential to ensure the reliability of the quantitative results.
References
Application Notes and Protocols for Pentane-1-sulfonamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological applications, including their significant role as enzyme inhibitors.[1][2] This document provides detailed application notes and protocols for the use of aliphatic sulfonamide derivatives, with a focus on Pentane-1-sulfonamide as a representative molecule, in the study of enzyme inhibition. While specific data for this compound is limited in publicly available literature, the principles and protocols outlined herein are applicable to the broader class of aliphatic sulfonamides, which have shown considerable potential as inhibitors of various enzymes, particularly carbonic anhydrases (CAs).[3]
Aliphatic sulfonamides are of growing interest as they can be tailored to achieve isoform-specific inhibition, a crucial aspect in modern drug design to minimize off-target effects.[3] These compounds primarily act by coordinating to the metal ion in the active site of metalloenzymes, thereby blocking their catalytic activity.[2] These notes will focus on their application as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial in various physiological processes.[4][5]
Targeted Enzyme Class: Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] Various isoforms of CAs are involved in physiological and pathological processes, including pH regulation, respiration, electrolyte secretion, and tumorigenesis.[6] Consequently, CA inhibitors have therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[4] Aliphatic sulfonamides have emerged as a promising class of CA inhibitors.[3]
Mechanism of Action of Sulfonamide-based CA Inhibitors
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom directly coordinates with the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This coordination blocks the active site and prevents substrate binding and turnover.
Quantitative Data: Inhibition Constants of Aliphatic Sulfonamide Derivatives
The following table summarizes the inhibition constants (Kᵢ) of representative aliphatic sulfonamide derivatives against various human (h) carbonic anhydrase isoforms. This data is crucial for comparing the potency and selectivity of different inhibitors.
| Compound ID | Derivative Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 1 | Aliphatic sulfonamide with coumarin tail | - | 10.5 | - | - | [3] |
| 2 | Fluorinated aliphatic sulfonamide with coumarin tail | - | 15.2 | - | - | [3] |
| Cpd 15 | Benzenesulfonamide with pyridazinecarboxamide | 8970 | 98.6 | 25.3 | 12.1 | [7] |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow method for measuring the inhibition of CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
-
This compound derivative (or other aliphatic sulfonamide)
-
Tris-HCl buffer (pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified CA isoform in Tris-HCl buffer.
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.
-
-
Assay Performance:
-
Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (typically 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator and the inhibitor at various concentrations) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of bicarbonate and protons.
-
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance change curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the Michaelis constant (Kₘ) of the substrate is known.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the sulfonamide derivatives on cancer cell lines, which is particularly relevant for inhibitors targeting tumor-associated CA isoforms like hCA IX and hCA XII.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Concluding Remarks
This compound and related aliphatic sulfonamide derivatives present a promising avenue for the development of selective enzyme inhibitors, particularly for carbonic anhydrases. The protocols and data presented in these application notes provide a framework for researchers to evaluate the inhibitory potential and cellular effects of these compounds. Further studies, including structural biology (X-ray crystallography) and in vivo efficacy models, will be crucial for the rational design of novel therapeutics based on this chemical scaffold.[3]
References
- 1. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Pentane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase extraction (SPE) is a widely utilized sample preparation technique essential for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. This document provides a detailed protocol for the solid-phase extraction of Pentane-1-sulfonamide, a member of the sulfonamide class of compounds. Due to the structural similarities within this class, the presented method is adapted from established protocols for various sulfonamides and is expected to yield high recovery and sample purity.
This compound is an aliphatic sulfonamide. Its chemical structure consists of a five-carbon alkyl chain attached to a sulfonamide functional group. While specific experimental data for the solid-phase extraction of this compound is limited, the general principles applied to other short-chain sulfonamides are applicable. The provided protocol is based on the use of hydrophilic-lipophilic balanced (HLB) sorbents, which have demonstrated broad utility in the extraction of a wide range of sulfonamides from aqueous samples.[1]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂S | PubChem |
| Molecular Weight | 151.23 g/mol | PubChem[2] |
| XLogP3 | 0.7 | PubChem[2] |
| pKa | Not experimentally determined. Aliphatic sulfonamides generally have higher pKa values than aromatic sulfonamides. | General Chemical Knowledge[3] |
Experimental Protocols
This section details the recommended materials and step-by-step procedure for the SPE cleanup of this compound from an aqueous sample matrix.
Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 6 cc, 500 mg) are recommended for broad-spectrum sulfonamide retention.[1]
-
Solvents: HPLC or LC-MS grade methanol and water.
-
Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid (EDTA).
-
Equipment: SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen evaporator), pH meter, vortex mixer, and appropriate glassware.
Sample Preparation
-
Filtration: Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.
-
Chelation (Optional): If the sample matrix is suspected to contain metal ions that could interfere with the extraction, add EDTA to a final concentration of 0.5 g/L to chelate these ions.[1]
-
pH Adjustment: The retention of sulfonamides on the SPE sorbent is pH-dependent. For optimal retention of this compound, which is expected to be a weak acid, adjust the pH of the sample to a range of 3.0 to 4.0 using formic acid. This ensures that the sulfonamide is in its neutral form, enhancing its retention on the reversed-phase sorbent.[1]
Solid-Phase Extraction Procedure
The following steps outline the SPE process using an HLB cartridge.
-
Conditioning:
-
Pass 6 mL of methanol through the HLB SPE cartridge.
-
Follow with 6 mL of reagent water, ensuring the pH is adjusted to match that of the prepared sample.
-
Crucially, do not allow the cartridge to dry out between the conditioning and sample loading steps.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a steady flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through the cartridge, wash the sorbent with 6 mL of reagent water to remove any weakly retained, hydrophilic impurities.[1]
-
-
Drying:
-
Dry the cartridge thoroughly by applying a high vacuum for a minimum of 10 minutes. This step is critical for removing residual water before the elution of the analyte with an organic solvent.[1]
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 8 mL of methanol through the sorbent. It is recommended to perform the elution in two 4 mL aliquots to ensure complete recovery.[1]
-
Collect the eluate in a clean collection tube.
-
Eluate Processing
-
Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical technique (e.g., a mixture of methanol and water for LC-MS analysis).
Data Presentation
Table 1: Representative SPE Recovery of Various Sulfonamides using HLB Cartridges
| Sulfonamide | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Sulfadiazine | 50 | 92.5 | 4.8 |
| Sulfathiazole | 50 | 95.1 | 3.5 |
| Sulfamerazine | 50 | 98.3 | 2.9 |
| Sulfamethazine | 50 | 101.2 | 3.1 |
| Sulfamethoxazole | 50 | 97.6 | 4.2 |
| Sulfaquinoxaline | 50 | 90.8 | 5.5 |
| Sulfadimethoxine | 50 | 103.5 | 2.5 |
Note: The data in this table is compiled from various studies on sulfonamide analysis and is intended to be representative. Actual recoveries for this compound may vary and should be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from an aqueous sample.
Caption: Workflow for the SPE cleanup of this compound.
Logical Relationships in SPE
This diagram outlines the logical decision-making process and the sequence of steps involved in a typical solid-phase extraction protocol.
Caption: Logical flow of the solid-phase extraction process.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentane-1-sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Pentane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the reaction of pentanesulfonyl chloride with a primary amine, typically ammonia or an ammonia surrogate.[1] This reaction is a nucleophilic substitution at the sulfonyl group and is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]
Q2: How is the precursor, pentanesulfonyl chloride, synthesized?
A2: Pentanesulfonyl chloride can be prepared through several methods, with common approaches being the chlorination of pentane-1-sulfonic acid using reagents like thionyl chloride or phosphorus pentachloride, or the chlorosulfonation of pentane derivatives.[4] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q3: What are the critical parameters influencing the yield and purity of this compound?
A3: Several factors can significantly impact the outcome of the synthesis. These include the purity of the pentanesulfonyl chloride, the reaction temperature, the choice of base and solvent, and the stoichiometry of the reactants.[5] Moisture is a critical factor to control, as sulfonyl chlorides are susceptible to hydrolysis.[2][6]
Q4: What are the main side reactions to be aware of during the synthesis?
A4: The primary side reactions include the hydrolysis of pentanesulfonyl chloride to pentanesulfonic acid if water is present, and the potential for di-sulfonylation of the amine if the reaction conditions are not carefully controlled.[2] The formation of sulfonate esters is also a possibility if an alcohol is used as a solvent or is present as an impurity.[2]
Q5: How can the progress of the reaction be monitored?
A5: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow for the identification of the starting materials, the desired product, and any byproducts, helping to determine the optimal reaction time.[6]
Troubleshooting Guides
Problem 1: Low to No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Inactive Pentanesulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture. Use freshly prepared or purified pentanesulfonyl chloride. Ensure all glassware and solvents are anhydrous. | [2][6] |
| Low Reactivity of Amine Source | If using a complex ammonia surrogate, its nucleophilicity may be low. For the synthesis of the primary sulfonamide, aqueous or gaseous ammonia is typically sufficient. | [7] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. Carefully verify the molar equivalents of pentanesulfonyl chloride, the amine source, and the base. | [2] |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures. Consider gradually increasing the reaction temperature while monitoring for potential side product formation. | [2] |
Problem 2: Presence of Significant Side Products
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks in addition to the starting materials and the desired product.
-
The purified product is obtained in low yield due to difficulties in separation.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Hydrolysis of Sulfonyl Chloride | The presence of water leads to the formation of pentanesulfonic acid. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried reagents. | [2][6] |
| Di-sulfonylation | This is less common with ammonia but can occur with other primary amines if an excess of sulfonyl chloride is used or at elevated temperatures. Use a slight excess of the amine relative to the sulfonyl chloride and add the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C). | [2][6] |
| Formation of Sulfonate Ester | If an alcohol is present as a solvent or impurity, it can react with the sulfonyl chloride. Avoid using alcoholic solvents. If unavoidable, use a large excess of the amine and a non-nucleophilic base. | [2] |
Problem 3: Difficult Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Chromatographic separation of the product from impurities is challenging due to similar polarities.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Similar Polarity of Product and Byproducts | The desired sulfonamide and side products may have similar Rf values on TLC. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) as an alternative to chromatography. | [2][8] |
| Incomplete Reaction | Unreacted starting materials can complicate purification. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before workup. | [6] |
| Inappropriate Workup Procedure | An improper workup can lead to the co-extraction of impurities. The workup should typically involve washing the organic layer with a dilute acid to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Pentanesulfonyl Chloride
Protocol 2: Synthesis of this compound
This is a general protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.
Materials:
-
Pentanesulfonyl chloride
-
Ammonia solution (e.g., concentrated aqueous ammonia)
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (as a base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ammonia source (1.1 to 1.5 equivalents) in anhydrous DCM.[3]
-
Base Addition: Cool the solution to 0 °C using an ice bath. If not using excess ammonia as the base, slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.[3]
-
Sulfonyl Chloride Addition: Dissolve pentanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using TLC or LC-MS until the starting sulfonyl chloride is consumed.[2]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[3]
Data Presentation
While specific quantitative data for the optimization of this compound synthesis is not available in the search results, the following table illustrates how such data could be structured based on general principles of sulfonamide synthesis.
Table 1: Hypothetical Optimization of this compound Synthesis
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyridine (1.5) | DCM | 0 to RT | 12 | 75 | 92 |
| 2 | Triethylamine (1.5) | DCM | 0 to RT | 12 | 78 | 90 |
| 3 | Pyridine (1.5) | THF | 0 to RT | 12 | 72 | 88 |
| 4 | Pyridine (1.5) | DCM | RT | 6 | 70 | 85 (with side products) |
| 5 | Pyridine (1.5) | DCM | 0 | 24 | 65 | 95 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Common side reactions in the synthesis of alkylsulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of alkylsulfonamides. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of alkylsulfonamides, categorized by the two primary synthetic routes.
Route 1: Reaction of a Sulfonyl Chloride with an Amine
Problem 1: Low or no yield of the desired alkylsulfonamide.
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (amine and/or sulfonyl chloride).
-
Potential Causes & Solutions:
-
Inactive Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis.[1] Ensure it is fresh or has been stored under anhydrous conditions.
-
Low Amine Reactivity: Amines that are sterically hindered or have electron-withdrawing groups can be poor nucleophiles.[2] Consider increasing the reaction temperature, using a more forcing solvent, or employing a catalytic method to enhance reactivity.[2]
-
Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to incomplete conversion.[1] Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base.
-
Problem 2: Presence of a significant amount of a polar byproduct.
-
Symptom: A significant spot with high polarity is observed on TLC, and the desired product yield is low.
-
Potential Cause & Solution:
-
Hydrolysis of Sulfonyl Chloride: The presence of water in the reaction mixture will cause the sulfonyl chloride to hydrolyze to the corresponding sulfonic acid, which is highly polar and will not react with the amine.[1][3]
-
Solution: Employ rigorous anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Problem 3: Formation of a less polar byproduct in addition to the desired product.
-
Symptom: TLC or LC-MS analysis shows the desired mono-sulfonamide along with a less polar byproduct, particularly when using a primary amine.
-
Potential Cause & Solution:
-
Bis-sulfonylation (Di-sulfonylation): Primary amines (R-NH₂) have two reactive N-H bonds. Under certain conditions, both can react with the sulfonyl chloride, leading to the formation of a di-sulfonylated product (R-N(SO₂R')₂).[1][3]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[3]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the sulfonyl chloride and minimize the second sulfonylation.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting amine is consumed, quench the reaction to prevent further sulfonylation.[3]
-
-
-
Route 2: N-Alkylation of a Sulfonamide with an Alkyl Halide
Problem 1: Formation of an isomeric byproduct.
-
Symptom: NMR and mass spectrometry data suggest the formation of a product with the same mass as the desired N-alkylsulfonamide but with different spectral characteristics.
-
Potential Cause & Solution:
-
O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Alkylation on the oxygen atom leads to the formation of a sulfonate imidate isomer.
-
Solution: The choice of alkylating agent and reaction conditions can influence the N- vs. O-alkylation ratio. N-alkylation is generally favored with alkylating agents that have "soft" leaving groups (e.g., iodide). In contrast, "hard" leaving groups (e.g., triflate, fluorosulfonate) can favor O-alkylation.[4]
-
-
Problem 2: Formation of an alkene byproduct and low yield of the desired product.
-
Symptom: GC-MS or NMR analysis indicates the presence of an alkene derived from the alkyl halide starting material.
-
Potential Cause & Solution:
-
Elimination Reaction: The base used to deprotonate the sulfonamide can also act as a base to promote an elimination reaction (E2) with the alkyl halide, especially with secondary and tertiary alkyl halides.
-
Solutions:
-
Choice of Base: Use a non-hindered, but sufficiently strong base. While bulky bases are often used to favor elimination in other contexts, in this case, a less sterically demanding base may reduce the rate of elimination relative to nucleophilic substitution.[5]
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
-
-
Problem 3: Low or no conversion to the N-alkylated product.
-
Symptom: The starting sulfonamide and alkyl halide remain largely unreacted.
-
Potential Causes & Solutions:
-
Steric Hindrance: Significant steric bulk on either the sulfonamide or the alkylating agent can impede the reaction.[6]
-
Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the sulfonamide, leading to a low concentration of the nucleophilic sulfonamide anion. Consider a stronger base.
-
Poor Leaving Group: The alkyl halide may have a poor leaving group (e.g., Cl < Br < I). Consider converting the alkyl chloride or bromide to an iodide in situ or using an alkyl iodide directly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing alkylsulfonamides?
A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[1][7]
Q2: How can I ensure my reaction is anhydrous to prevent hydrolysis of the sulfonyl chloride?
A2: To ensure anhydrous conditions, you should:
-
Dry all glassware in an oven at >100 °C for several hours and cool it under a stream of inert gas or in a desiccator.
-
Use anhydrous solvents, which are commercially available or can be prepared by distillation from an appropriate drying agent.
-
Dry any solid reagents, such as the amine and base, if necessary.
-
Conduct the reaction under an inert atmosphere of dry nitrogen or argon.[3]
Q3: I am trying to perform a mono-N-alkylation of a primary sulfonamide (RSO₂NH₂). How can I avoid the formation of the di-alkylated product?
A3: Selective mono-N-alkylation can be achieved by carefully controlling the reaction conditions. Using a 1:1 stoichiometry of the sulfonamide to the alkylating agent is a good starting point. Additionally, modern catalytic methods, such as those employing iridium or manganese catalysts, have been shown to be highly selective for mono-N-alkylation.[8][9]
Q4: How can I effectively purify my crude alkylsulfonamide?
A4: Purification can often be achieved through recrystallization if the product is a solid. If recrystallization is not effective or the product is an oil, column chromatography on silica gel is a common and effective method.[10] The choice of eluent will depend on the polarity of your specific product and any byproducts.
Data Presentation
Table 1: Manganese-Catalyzed Mono-N-Alkylation of Sulfonamides with Alcohols
This table presents the isolated yields of various mono-N-alkylated sulfonamides synthesized via a manganese-catalyzed borrowing hydrogen approach, demonstrating the broad applicability of this method for selective mono-alkylation.[9][11]
| Sulfonamide Reactant | Alcohol Reactant | Product | Isolated Yield (%) |
| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 86 |
| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 85 |
| p-Toluenesulfonamide | 4-(Trifluoromethyl)benzyl alcohol | 4-Methyl-N-(4-(trifluoromethyl)benzyl)benzenesulfonamide | 81 |
| p-Toluenesulfonamide | 1-Butanol | N-Butyl-4-methylbenzenesulfonamide | 82 |
| Benzenesulfonamide | Benzyl alcohol | N-Benzylbenzenesulfonamide | 92 |
| Mesitylenesulfonamide | Benzyl alcohol | N-Benzyl-2,4,6-trimethylbenzenesulfonamide | 88 |
| Thiophene-2-sulfonamide | Benzyl alcohol | N-Benzylthiophene-2-sulfonamide | 73 |
| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Alkylsulfonamide from a Sulfonyl Chloride and an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 - 1.5 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) in an oven-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Mono-N-Alkylation of a Sulfonamide using a Manganese Catalyst [9]
This protocol is based on a literature procedure and is effective for the selective mono-N-alkylation of a variety of sulfonamides.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).
-
Solvent Addition: Add xylenes (1 M concentration with respect to the sulfonamide).
-
Reaction: Seal the vial and heat the mixture at 150 °C for 24 hours.
-
Cooling and Purification: After cooling to room temperature, the reaction mixture can be directly purified by column chromatography on silica gel to afford the desired mono-N-alkylated sulfonamide.
Visualizations
Caption: Mechanism of alkylsulfonamide formation from an amine and a sulfonyl chloride.
Caption: Troubleshooting workflow for low yield in alkylsulfonamide synthesis.
Caption: Competing N- and O-alkylation pathways of a sulfonamide anion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes [su.diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
Technical Support Center: Purification of Crude Pentane-1-sulfonamide by Recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Pentane-1-sulfonamide via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound, offering explanations and actionable solutions.
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent should dissolve this compound completely at high temperatures but poorly at room or cold temperatures.[1][2] this compound possesses both a nonpolar five-carbon alkyl chain and a polar sulfonamide group, which can make solvent selection challenging.[3][4] A solvent pair, such as ethanol and water, is often effective for sulfonamides. The ethanol solvates the nonpolar portion, while the water interacts with the polar sulfonamide group.[3] It is strongly recommended to perform small-scale solubility tests with various solvents to identify the optimal choice for your crude material.[5]
Q2: How do I select an appropriate solvent experimentally?
A2: To experimentally determine a suitable solvent, place a small amount of your crude this compound into several test tubes. Add a small volume of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[2] Upon cooling, the solvent should yield a high quantity of pure crystals.[1]
Data Presentation: Solvent Selection Guide for this compound
The following table provides a qualitative guide to common solvents. The suitability is predicted based on the principle of "like dissolves like" and the dual polarity of the target molecule.
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale & Comments |
| Water | 100 | High | Likely poor solubility for the pentyl chain, even when hot. May be useful as an anti-solvent in a two-solvent system.[6] |
| Ethanol | 78.5 | High | Good potential. The hydroxyl group can interact with the sulfonamide, and the ethyl group can solvate the pentyl chain. Often used for sulfonamides.[6][7] |
| Methanol | 64.7 | High | Similar to ethanol, but its lower boiling point might be advantageous if the compound tends to "oil out".[8] |
| Acetone | 56 | Medium | A polar aprotic solvent that may offer a good balance for dissolving both polar and nonpolar moieties.[6] |
| Ethyl Acetate | 77.1 | Medium | May be a suitable single solvent due to its intermediate polarity.[6] |
| Toluene | 110.6 | Low | The nonpolar nature makes it less likely to dissolve the polar sulfonamide group. May be useful for removing nonpolar impurities. |
| Hexane | 69 | Low | Unlikely to be a good solvent as it will not effectively dissolve the polar sulfonamide group. Could be used as an anti-solvent.[6] |
Q3: My compound is not crystallizing, even after the solution has cooled in an ice bath. What should I do?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent cause.[9] The solution may not be saturated enough for crystals to form. Solution: Gently boil off some of the solvent to increase the concentration and allow it to cool again.[8]
-
Supersaturation: The solution may be supersaturated, meaning the compound is reluctant to form the initial crystal nuclei. Solutions:
Q4: The product has separated as an oil instead of solid crystals. What went wrong?
A4: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present, depressing the melting point.[8]
-
Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature and then allow the solution to cool much more slowly.[8]
-
Solution 2: If the issue persists, recover the compound by evaporating the solvent and attempt the recrystallization again with a different solvent that has a lower boiling point.[8]
Q5: My final yield of purified crystals is very low. What are the likely causes?
A5: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, excess solvent will keep a significant portion of your compound dissolved even after cooling.[8]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel. Ensure the funnel and receiving flask are pre-heated.[10]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[11]
-
Inherent solubility: Every compound has some degree of solubility even in cold solvent, so some loss is unavoidable.
Q6: My purified crystals are still colored. How can I remove colored impurities?
A6: If the crude sample has colored impurities, they can sometimes be removed with activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[10] Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[10] Be aware that using too much charcoal can adsorb your product and reduce the yield.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the purification of crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Watch glass
-
Buchner funnel, filter flask, and filter paper (for vacuum filtration)
-
Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection: Based on prior small-scale tests, select a suitable solvent. For this example, we will use 95% ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the solvent and gently heat the mixture on a hot plate to the solvent's boiling point. Add more hot solvent in small portions, swirling the flask, until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[5]
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, they must be removed while the solution is hot.[10]
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel.
-
Pour the hot solution through the filter paper into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.[10]
-
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on an insulated surface (like a cork ring or folded paper towel) to cool slowly and undisturbed to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wet the filter paper in the funnel with a small amount of ice-cold solvent to ensure it seals.
-
Swirl the flask to create a slurry and pour it into the Buchner funnel with the vacuum on.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[11]
-
-
Drying: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry. Transfer the dried crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a desiccator.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
A troubleshooting workflow for the recrystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LabXchange [labxchange.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Preparation of Pentane-1-sulfonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of Pentane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for preparing this compound?
A1: The most common and direct method for synthesizing this compound is a two-step process. The first step involves the preparation of Pentane-1-sulfonyl chloride, typically from Pentane-1-thiol through oxidative chlorination. The second step is the reaction of the resulting Pentane-1-sulfonyl chloride with ammonia or an ammonia source (ammonolysis) to form the final sulfonamide product.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this compound synthesis are often attributed to several key factors. The primary reason is the hydrolysis of the Pentane-1-sulfonyl chloride intermediate, which is highly sensitive to moisture.[1][2] Other significant causes include incomplete conversion of the starting material to the sulfonyl chloride, the formation of side products during the chlorination reaction, and losses during product isolation and purification.[3]
Q3: How can I minimize the hydrolysis of Pentane-1-sulfonyl chloride?
A3: To prevent the hydrolysis of Pentane-1-sulfonyl chloride, it is crucial to maintain strictly anhydrous (dry) conditions throughout the reaction.[1][2] This includes using anhydrous solvents, thoroughly drying all glassware before use, and running the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1] Using freshly prepared or purified Pentane-1-sulfonyl chloride for the ammonolysis step is also highly recommended.[1]
Q4: What are some common side products I should be aware of?
A4: During the preparation of Pentane-1-sulfonyl chloride from Pentane-1-thiol, potential side products can include dipentyl disulfide from incomplete oxidation, and pentanesulfonic acid from the reaction of the sulfonyl chloride with any residual water. In the ammonolysis step, the primary side product is pentanesulfonic acid, formed from the hydrolysis of the sulfonyl chloride. If a primary or secondary amine were used instead of ammonia, the formation of a disulfonated amine (a disulfonimide) could occur if the reaction conditions are not carefully controlled.
Q5: What are the recommended purification techniques for this compound?
A5: Purification of this compound can typically be achieved through recrystallization or column chromatography.[4] The choice of solvent for recrystallization will depend on the solubility of the sulfonamide and any impurities. For column chromatography, a silica gel stationary phase with a solvent system of hexane and ethyl acetate is often effective.[4]
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
| Symptom | Possible Cause | Recommended Solution |
| Low yield of final product with significant recovery of starting material (e.g., Pentane-1-thiol) | Incomplete conversion to Pentane-1-sulfonyl chloride. | - Ensure the correct stoichiometry of the chlorinating agent is used. - Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting thiol. - Consider extending the reaction time or adjusting the temperature for the chlorination step. |
| Low yield of this compound and presence of a water-soluble acidic byproduct. | Hydrolysis of Pentane-1-sulfonyl chloride to pentanesulfonic acid.[1][2] | - Use anhydrous solvents and thoroughly dry all glassware. - Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] - Use freshly prepared or distilled Pentane-1-sulfonyl chloride for the ammonolysis step. |
| Reaction mixture becomes viscous or solidifies, leading to poor mixing and incomplete reaction. | Precipitation of ammonium chloride byproduct during ammonolysis. | - Use a suitable solvent that can partially dissolve the ammonium salt or allow for efficient stirring of the slurry. - Ensure vigorous stirring throughout the addition of the sulfonyl chloride. |
| Formation of multiple products detected by TLC or LC-MS. | Side reactions due to incorrect temperature or stoichiometry. | - Add the sulfonyl chloride solution slowly to the ammonia solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. - Double-check the molar ratios of your reactants. |
| Significant loss of product during workup and purification. | The product may have some solubility in the aqueous phase during extraction, or the chosen recrystallization solvent may be too effective. | - During aqueous workup, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. - Perform multiple extractions with an organic solvent. - Carefully select a recrystallization solvent system that provides good recovery upon cooling. |
Experimental Protocols
Protocol 1: Preparation of Pentane-1-sulfonyl chloride from Pentane-1-thiol
This protocol is a representative method for the oxidative chlorination of an alkyl thiol.
Materials:
-
Pentane-1-thiol
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Petroleum ether
-
1% Hydrochloric acid (cold)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Pentane-1-thiol in a mixture of anhydrous acetonitrile and water (e.g., a 4:1 ratio).
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add trichloroisocyanuric acid portion-wise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for approximately 30 minutes.
-
Filter the reaction mixture to remove the precipitated cyanuric acid, and wash the solid with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure, keeping the bath temperature below 30 °C to minimize hydrolysis.
-
Dissolve the crude product in petroleum ether and wash with cold 1% hydrochloric acid, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pentane-1-sulfonyl chloride.
Caution: This reaction should be performed in a well-ventilated fume hood as it can be exothermic and may release hazardous fumes.
Protocol 2: Preparation of this compound from Pentane-1-sulfonyl chloride
This protocol describes the ammonolysis of the sulfonyl chloride.
Materials:
-
Pentane-1-sulfonyl chloride
-
Concentrated ammonia solution
-
Dichloromethane (anhydrous)
-
Water
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the freshly prepared Pentane-1-sulfonyl chloride in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring. A white precipitate of ammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Pentane-1-sulfonamide Stability and Degradation
Welcome to the technical support center for Pentane-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
While specific data for this compound is limited, based on the behavior of other aliphatic sulfonamides like methanesulfonamide, it is expected to be susceptible to hydrolysis, particularly under acidic conditions.[1] The primary degradation pathway is likely the cleavage of the sulfur-nitrogen (S-N) bond.[1] Generally, sulfonamides exhibit greater stability in neutral to alkaline pH ranges.[1]
Q2: What are the expected degradation products of this compound under hydrolytic stress?
Under both acidic and basic hydrolysis, the cleavage of the S-N bond is the most probable degradation pathway. This would lead to the formation of pentane-1-sulfonic acid and ammonia. In an acidic solution, ammonia would be protonated to form ammonium ions.
Q3: At what pH is this compound most stable?
For many sulfonamides, maximum stability is often observed in the neutral pH range.[1] Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate the degradation of this compound.[1] To determine the optimal pH for your specific application, a pH-rate profile study is recommended.
Q4: How does temperature affect the stability of this compound?
The rate of degradation of this compound is expected to increase with temperature.[1] Studies on related compounds like methanesulfonamide suggest that the alkylsulfonamide functional group is thermally stable at high temperatures, with decomposition of related metal salts observed above 400°C.[2] However, for long-term storage of solutions, lower temperatures are advisable.[1]
Q5: Is this compound susceptible to photodegradation?
Yes, sulfonamides as a class are known to be susceptible to photodegradation. The degradation pathways often involve the cleavage of the S-N bond. Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q6: What are the potential oxidative degradation products of this compound?
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in an aqueous formulation.
| Potential Cause | Troubleshooting Step |
| Acidic pH of the solution | Measure the pH of your solution. If it is acidic, consider adjusting the pH to a neutral range (pH 6-8) using a suitable buffer system. Sulfonamides are generally more prone to hydrolysis in acidic conditions.[1] |
| Elevated temperature | Ensure that the solution is stored at the recommended temperature. If no specific storage temperature is provided, store at refrigerated conditions (2-8°C) to minimize thermal degradation.[1] |
| Exposure to light | Protect the solution from light by using amber vials or by storing it in the dark. Photodegradation can be a significant pathway for sulfonamide degradation. |
| Presence of oxidizing agents | If your formulation contains components that could act as oxidizing agents, this may be a cause of degradation. Consider reformulating with alternative excipients or adding an antioxidant. |
Issue 2: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Variability in pH | Ensure consistent pH across all samples and time points. Use a calibrated pH meter and freshly prepared buffers. |
| Temperature fluctuations | Use a calibrated and stable oven or water bath for thermal stability studies. Monitor the temperature throughout the experiment. |
| Inconsistent light exposure | For photostability studies, ensure uniform light exposure for all samples according to ICH Q1B guidelines. |
| Analytical method variability | Validate your analytical method for stability-indicating properties. Ensure it can separate the parent compound from its degradation products. |
Data Presentation
As specific quantitative data for this compound is not available in the cited literature, the following table provides a qualitative summary of the expected stability based on the behavior of other sulfonamides.
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Primary Degradation Pathway |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Susceptible | Cleavage of S-N bond |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | More stable than acidic, but degradation possible | Cleavage of S-N bond |
| Neutral Hydrolysis (e.g., pH 7 buffer) | Generally stable | - |
| **Oxidation (e.g., 3% H₂O₂) ** | Potentially susceptible | Oxidation of the alkyl chain or sulfur atom |
| Thermal (e.g., >100°C) | Generally stable at moderate temperatures | Decomposition at very high temperatures |
| Photolytic (e.g., UV/Vis light) | Susceptible | Cleavage of S-N bond |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare three degradation solutions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water or a neutral buffer (pH 7.0).
-
-
-
Incubation:
-
Incubate the three solutions at a controlled temperature (e.g., 60°C) in a water bath or oven.
-
Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
-
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Add hydrogen peroxide to the solution to a final concentration of 3%.
-
-
Incubation:
-
Keep the solution at room temperature and protected from light.
-
Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 3: Forced Thermal Degradation Study
-
Sample Preparation:
-
Place a known amount of solid this compound in a vial.
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent.
-
-
Incubation:
-
Expose the solid and solution samples to a high temperature (e.g., 80°C) in an oven.
-
Take samples at predetermined time points.
-
-
Sample Analysis:
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 4: Forced Photolytic Degradation Study
-
Sample Preparation:
-
Prepare a solution of this compound (1 mg/mL) in a suitable solvent and place it in a quartz cuvette or a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Exposure:
-
Expose the sample to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze the exposed and control samples at a specific time point using a validated stability-indicating HPLC method.
-
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Strategies to Avoid Di-sulfonylation in Primary Amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common challenge in organic synthesis: the di-sulfonylation of primary amines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve selective mono-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with primary amines?
A1: Di-sulfonylation is a side reaction in which a primary amine reacts with two equivalents of a sulfonyl chloride, leading to the formation of a di-sulfonylated product, R-N(SO₂R')₂.[1][2] This process happens in two steps. Initially, the primary amine forms the desired mono-sulfonamide. However, the resulting sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion can then attack a second molecule of sulfonyl chloride, yielding the undesired di-sulfonylated byproduct.[1] The key to preventing this is to suppress the formation and subsequent reaction of the sulfonamide anion intermediate.[1]
Q2: What are the most critical reaction parameters to control for selective mono-sulfonylation?
A2: To achieve selective mono-sulfonylation, careful control of several reaction parameters is essential. The most critical factors include:
-
Stoichiometry: The molar ratio of the amine to the sulfonylating agent.[1][2]
-
Base: The type and amount of base used can influence the deprotonation of the mono-sulfonamide.[1][2]
-
Temperature: Reaction temperature significantly impacts the rates of both the desired and undesired reactions.[1][2]
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture is crucial.[1][2]
Q3: How does the choice of solvent impact the outcome of the reaction?
A3: The solvent plays a significant role in the reaction's success. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly recommended.[1] The solubility of the reactants (amine and sulfonyl chloride) and the product (sulfonamide) can affect the reaction kinetics and the prevalence of side reactions.[1] It is also critical to use anhydrous solvents, as sulfonyl chlorides are sensitive to moisture and can hydrolyze to form sulfonic acids, which will not react with the amine.[3]
Q4: Can protecting groups be used to prevent di-sulfonylation?
A4: Yes, employing a protecting group strategy is a highly effective method, particularly in the synthesis of complex molecules.[2] This involves protecting the primary amine, carrying out the desired sulfonylation on another part of the molecule, and then deprotecting the amine. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and o-Nitrobenzenesulfonyl (Ns).[2]
Troubleshooting Guides
Issue: Significant Formation of Di-sulfonylated Product
This is a common problem that arises from the reactivity of the intermediate mono-sulfonamide. The following troubleshooting workflow and strategies can help minimize or eliminate the formation of the di-sulfonylated byproduct.
Troubleshooting Workflow for Di-sulfonylation
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Detailed Troubleshooting Strategies
| Strategy | Action | Rationale |
| 1. Adjust Stoichiometry & Addition Rate | Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride dropwise over a prolonged period (30-60 minutes).[1] | A slight excess of the more nucleophilic primary amine will outcompete the less reactive sulfonamide anion for the sulfonyl chloride. Slow addition maintains a low concentration of the sulfonyl chloride, further favoring the reaction with the primary amine.[1][2] |
| 2. Modify Base Conditions | Use a weaker, sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base such as triethylamine. Use the base in an appropriate stoichiometric amount to neutralize the HCl byproduct without creating a highly basic environment.[1] | A strong base in excess can readily deprotonate the mono-sulfonamide, which facilitates the second sulfonylation. Weaker or hindered bases are less likely to deprotonate the sulfonamide. |
| 3. Lower Reaction Temperature | Conduct the reaction at 0 °C or lower (e.g., -20 °C to -78 °C).[1] | Lowering the temperature reduces the rate of both the desired and undesired reactions. However, it often has a more pronounced effect on suppressing the side reaction.[1] |
| 4. Consider Alternative Synthetic Methods | If di-sulfonylation persists, consider using a protecting group for the primary amine or exploring alternative sulfonating agents that are less reactive than sulfonyl chlorides.[2] | For substrates that are particularly prone to di-sulfonylation, a change in the overall synthetic strategy may be necessary. |
Experimental Protocols
General Protocol for Mono-Sulfonylation of a Primary Amine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Primary amine (1.1 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Base (e.g., Pyridine, 1.5 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.1 mmol).[1]
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (~0.1 M concentration) and add the base (e.g., pyridine, 1.5 mmol).[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[1][2]
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[1][2]
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.[1]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]
Reaction Pathway: Mono- vs. Di-sulfonylation
Caption: Competing pathways for mono-sulfonylation (green) vs. di-sulfonylation (red).
References
Technical Support Center: Sulfonamide Synthesis from Sulfonyl Chlorides
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of sulfonamides synthesized from sulfonyl chlorides and amines.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: Why is my sulfonamide yield unexpectedly low?
Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Sulfonyl Chloride Stability: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. Ensure your sulfonyl chloride is dry and has been stored under anhydrous conditions.
-
Amine Nucleophilicity: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly, leading to lower yields.[1]
-
Solvent Purity: Ensure your solvent is anhydrous, as water can react with the sulfonyl chloride.
-
-
Reaction Conditions:
-
Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride can lead to unreacted starting material. A common approach uses a slight excess of the amine. However, using two equivalents of the amine can also serve to neutralize the HCl byproduct, while in other cases, an auxiliary base is preferred.[2]
-
Inadequate Base: The reaction produces hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is typically required to neutralize the HCl. Ensure you are using a suitable base in sufficient quantity (at least one equivalent).
-
Suboptimal Temperature: While many sulfonamide syntheses proceed well at room temperature, some reactions may require heating to go to completion, especially with less reactive starting materials. Conversely, excessive heat can lead to side reactions and decomposition. Temperature optimization may be necessary.[3][4]
-
Poor Solubility: If your reactants are not fully dissolved, the reaction rate will be slow. Choose a solvent that dissolves both the sulfonyl chloride and the amine.
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, this is a major pathway for yield loss.
-
Formation of Double Sulfonylation Product (for Primary Amines): With primary amines (R-NH2), it is possible for the initial sulfonamide product (R-NH-SO2R') to be deprotonated by the base and react with a second molecule of sulfonyl chloride to form a bis-sulfonylated product (R-N(SO2R')2). This is more likely if a strong base is used or if the sulfonyl chloride is in large excess.
-
Reaction with Tertiary Amines: Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[5]
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting low sulfonamide yields.
Q2: I'm observing an insoluble precipitate immediately upon adding my reagents. What is it?
This is a common observation and can be one of two things:
-
Amine Hydrochloride Salt: The reaction of the sulfonyl chloride with the amine generates one equivalent of HCl. This acid will react with any available amine (either the starting material or a basic catalyst like triethylamine or pyridine) to form the corresponding hydrochloride salt, which is often insoluble in common organic solvents like dichloromethane or diethyl ether. This is a normal part of the reaction.
-
Sulfonamide Product: The desired sulfonamide product itself may be poorly soluble and precipitate out of the reaction mixture as it forms.[5] This is often a good sign, indicating product formation.
To distinguish between the two, you can take a small sample of the reaction mixture, filter the solid, and wash it with a small amount of solvent. The product can then be analyzed by TLC or melting point to confirm its identity.
Q3: How can I purify my sulfonamide to improve the final yield and purity?
Purification is critical for obtaining a high-quality product. The appropriate method depends on the physical properties of your sulfonamide and the impurities present.
-
Recrystallization: This is an effective method for purifying solid sulfonamides. The choice of solvent is crucial; an ideal solvent will dissolve the sulfonamide at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Alcohols like ethanol or propanol, sometimes mixed with water, are often good choices for recrystallization.[6]
-
Silica Gel Chromatography: This is a versatile method for purifying both solid and oil-based sulfonamides. A range of solvent systems, typically hexane/ethyl acetate mixtures, can be used to elute the product from the column.[7]
-
Liquid-Liquid Extraction: During the workup, a liquid-liquid extraction is typically performed to remove water-soluble byproducts (like amine hydrochloride salts) and excess base. The crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a dilute acid (to remove excess amine), a base like sodium bicarbonate (to remove unreacted sulfonyl chloride and sulfonic acid), and finally with brine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for sulfonamide formation from a sulfonyl chloride?
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide.
Caption: General mechanism of sulfonamide synthesis.
Q2: What type of base should I use and why?
A base is used to neutralize the HCl generated during the reaction. Common choices include:
-
Tertiary Amines: Pyridine and triethylamine (TEA) are frequently used. They are non-nucleophilic and act solely as acid scavengers. Pyridine can sometimes act as a nucleophilic catalyst as well.
-
Inorganic Bases: Aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, particularly in biphasic systems (Schotten-Baumann conditions).[5] However, care must be taken as these can also promote the hydrolysis of the sulfonyl chloride.
-
Excess Amine: If the amine starting material is inexpensive and readily available, using two equivalents can be a simple approach where one equivalent acts as the nucleophile and the second as the base.
The choice of base can impact the reaction rate and side product formation. For sensitive substrates, a non-nucleophilic organic base like TEA or diisopropylethylamine (DIPEA) is often preferred.
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in ensuring the reactants are dissolved and can interact.
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are common choices as they are generally unreactive towards the reagents.[3]
-
Protic Solvents: While less common due to potential side reactions, in some cases, protic solvents can be used.
-
Biphasic Systems: Reactions can be run in a two-phase system, such as DCM and water, with an inorganic base in the aqueous phase.
The optimal solvent will depend on the solubility of your specific reactants. Poor solubility can lead to slow or incomplete reactions.
Q4: Can I use secondary or tertiary amines in this reaction?
-
Secondary Amines (R₂NH): Yes, secondary amines react readily with sulfonyl chlorides to form N,N-disubstituted sulfonamides. The reaction mechanism is analogous to that with primary amines.[5]
-
Tertiary Amines (R₃N): Tertiary amines do not form stable sulfonamides because they lack a proton on the nitrogen to be eliminated. Instead, they can react with the sulfonyl chloride to form an unstable intermediate that promotes the hydrolysis of the sulfonyl chloride to the sulfonic acid, particularly in the presence of water.[2][5]
Q5: What are some common side reactions and how can they be minimized?
Understanding and controlling side reactions is key to maximizing yield.
| Side Reaction | Description | How to Minimize |
| Sulfonyl Chloride Hydrolysis | The sulfonyl chloride reacts with water to form the unreactive sulfonic acid. | Use anhydrous solvents and reagents. Store sulfonyl chlorides under inert atmosphere. |
| Bis-sulfonylation (Primary Amines) | The N-H of the newly formed sulfonamide is deprotonated and reacts with another sulfonyl chloride molecule. | Use a 1:1 or slight excess of amine to sulfonyl chloride stoichiometry. Avoid overly strong bases or high temperatures. |
| Sulfinamide Formation | Over-reduction of the sulfonyl chloride can lead to the formation of sulfinamides.[3] | This is less common in standard sulfonamide synthesis but can occur if reducing agents are present. Ensure the purity of all reagents. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 equivalents) and an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution to remove unreacted sulfonyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.[6][7]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
The following table summarizes the impact of different reaction parameters on the yield of sulfonamide synthesis, based on common observations in the literature.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Base | Pyridine | High | No Base | Low | The base is required to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[8] |
| Solvent | Anhydrous CH₂Cl₂ | High | CH₂Cl₂ with 10% H₂O | Low | Water hydrolyzes the sulfonyl chloride starting material, reducing the amount available to react with the amine.[5] |
| Temperature | 0 °C to RT | High | 100 °C | Variable | High temperatures can promote side reactions and decomposition of reactants or products, though some reactions require heat.[3] |
| Amine Type | Primary Amine | Generally High | Tertiary Amine | 0% | Tertiary amines cannot form stable sulfonamides and can promote the hydrolysis of the sulfonyl chloride.[2][5] |
| Stoichiometry | 1 eq. Amine, 1 eq. SO₂Cl, 1.1 eq. Base | High | 1 eq. Amine, 2 eq. SO₂Cl, 1.1 eq. Base | Lower | An excess of sulfonyl chloride can lead to bis-sulfonylation of primary amines, reducing the yield of the desired mono-sulfonated product.[4] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of Polar Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of polar sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic purification of polar sulfonamides?
The main challenges in purifying polar sulfonamides stem from their inherent physicochemical properties:
-
High Polarity: This leads to poor retention on traditional nonpolar stationary phases like C18, often causing the compounds to elute in or near the void volume.[1]
-
Co-eluting Impurities: Starting materials, reagents, and byproducts often possess similar polarities to the target sulfonamide, making separation difficult.
-
Poor Peak Shape: Interactions between the analyte and the stationary phase can lead to peak tailing or fronting, complicating quantification and reducing resolution.[2][3]
-
Low Recovery: The high solubility of polar compounds in the mobile phase can result in reduced recovery during the extraction and purification process.[1]
Q2: Which chromatographic techniques are most suitable for purifying highly polar sulfonamides?
For highly polar sulfonamides that show little to no retention in reversed-phase chromatography, the following techniques are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., silica, amine-bonded silica) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention and separation of very polar analytes.[1] The analytes elute in order of increasing polarity (hydrophilicity).
-
Supercritical Fluid Chromatography (SFC): SFC can be a viable alternative to HPLC for separating sulfonamides. It often uses packed columns, such as silica or aminopropyl-bonded phases, with a mobile phase of supercritical CO2 and a polar modifier like methanol.[4][5]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, allowing for the retention of both polar and nonpolar analytes.
Troubleshooting Guides
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Symptom: The polar sulfonamide elutes at or near the solvent front (void volume).
| Possible Cause | Recommended Solution |
| Analyte is too polar for the C18 stationary phase. | Switch to a more suitable chromatographic mode like HILIC or Mixed-Mode Chromatography.[1] |
| Mobile phase is too strong (high organic content). | Decrease the organic solvent concentration in the mobile phase. For highly polar compounds, a 100% aqueous mobile phase might be necessary, though this can be challenging for column stability. |
| Use of ion-pairing agents. | While ion-pairing agents can improve retention, they often require long equilibration times and may not be compatible with mass spectrometry (MS). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Symptom: Chromatographic peaks are asymmetrical or excessively wide, leading to poor resolution and inaccurate integration.
| Possible Cause | Recommended Solution |
| Secondary interactions with stationary phase. | Interactions with residual silanol groups on silica-based columns can cause peak tailing for basic analytes.[3] Consider using a column with advanced end-capping or a different stationary phase. Adjusting the mobile phase pH can also mitigate these interactions.[6] |
| Column overload. | Injecting too much sample can lead to peak fronting.[6] Reduce the injection volume or the sample concentration.[2] |
| Inappropriate sample solvent. | The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.[2] For HILIC, a diluent with a high organic content (e.g., 75/25 acetonitrile/methanol) is recommended for most polar analytes. |
| High dead volume in the system. | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce extra-column band broadening.[6] |
| Low column temperature. | Increasing the column temperature can sometimes sharpen peaks, but excessive heat may have the opposite effect.[7] |
| Slow flow rate. | A flow rate that is too low can lead to broader peaks. Conversely, a flow rate that is too high can also broaden peaks.[7] |
Issue 3: Low Analyte Recovery
Symptom: The amount of purified sulfonamide is significantly lower than expected.
| Possible Cause | Recommended Solution |
| High solubility in the mobile phase. | During sample preparation (e.g., solid-phase extraction), ensure the wash solvents are not too strong, which could cause the analyte to be eluted prematurely.[8] |
| Irreversible adsorption to the stationary phase. | This can be due to strong interactions with the column material. A change in mobile phase pH or ionic strength, or a different stationary phase, may be necessary. |
| Analyte degradation. | Some sulfonamides may be unstable at extreme pH values or high temperatures.[1] Ensure the purification conditions are mild enough to prevent degradation. |
Experimental Protocols
Key Experiment 1: HILIC for Polar Sulfonamides
This protocol provides a starting point for developing a HILIC method for the purification of a polar sulfonamide.
-
Column Selection:
-
Choose a HILIC column with a polar stationary phase, such as bare silica, diol, or amine-bonded silica.
-
-
Mobile Phase Preparation:
-
Solvent A: 10 mM ammonium formate or ammonium acetate in water. The salt is crucial for creating a stable aqueous layer on the stationary phase.
-
Solvent B: Acetonitrile.
-
Ensure both solvents are adequately degassed.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (e.g., to 40% A over 15 minutes).
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Sample Diluent: Prepare the sample in a solvent that is similar to the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).
-
-
Equilibration:
-
Equilibrate the column with the initial mobile phase composition for a sufficient time (HILIC may require longer equilibration than reversed-phase).
-
-
Detection:
-
UV detection is commonly used for sulfonamides. Select a wavelength where the analyte has strong absorbance (e.g., 278 nm).[9]
-
Key Experiment 2: Reversed-Phase HPLC for Moderately Polar Sulfonamides
This protocol is suitable for sulfonamides with sufficient retention on a C18 column.
-
Column Selection:
-
Use a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Detection:
-
UV detection at an appropriate wavelength (e.g., 278 nm).[9]
-
Quantitative Data Summary
Table 1: Example Chromatographic Conditions for Sulfonamide Analysis
| Parameter | Method 1 (Reversed-Phase)[9] | Method 2 (Supercritical Fluid Chromatography)[4] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Packed silica (250 x 4.6 mm) coupled to aminopropyl-packed (250 x 4.6 mm) |
| Mobile Phase | Distilled water: Acetonitrile: Methanol (60:35:5 v/v/v) with phosphoric acid to pH 2.5 | 10% Methanol for 5 min, then gradient to 30% Methanol |
| Flow Rate | 1.0 mL/min | 2.5 mL/min |
| Temperature | 30 °C | 65 °C |
| Detection | UV at 278 nm | UV |
Visualizations
Caption: A logical workflow for troubleshooting common issues in the chromatographic purification of polar sulfonamides.
Caption: Decision tree for selecting a suitable chromatographic technique based on the polarity of the sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 3. waters.com [waters.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nanobioletters.com [nanobioletters.com]
Pentane-1-sulfonamide stability under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pentane-1-sulfonamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
Q2: What are the likely degradation products of this compound under acidic and basic conditions?
A2: Under acidic conditions, the most probable degradation pathway is the cleavage of the S-N bond, which would yield pentanesulfonic acid and ammonia.[2] In basic conditions, while generally more stable, if degradation occurs, it would likely also proceed through nucleophilic attack at the sulfur atom, leading to the same primary degradation products.
Q3: How does the stability of an alkyl sulfonamide like this compound compare to aromatic sulfonamides (sulfa drugs)?
A3: The electronic properties of the group attached to the sulfonyl moiety significantly influence stability.[1] Aromatic sulfonamides have complex electronic effects from the aryl ring and any substituents. The simple alkyl pentyl group in this compound is electron-donating, which may slightly increase the electron density at the sulfur atom, potentially making the sulfonamide bond more resistant to cleavage compared to sulfonamides with strong electron-withdrawing groups.[1] However, the general principles of acid-catalyzed hydrolysis are expected to apply.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a sensitive and efficient method for determining the concentration of sulfonamides and their degradation products.[4] UV-Visible spectrophotometry can also be a simple and rapid method if the sulfonamide or its degradation products have a suitable chromophore and there is no significant spectral overlap.[5] For identification of unknown degradation products, Mass Spectrometry (MS), often coupled with HPLC (LC-MS/MS), is a powerful tool.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly low recovery of this compound in an acidic formulation. | This compound is likely undergoing acid-catalyzed hydrolysis. | Buffer the formulation to a neutral or slightly alkaline pH if the experimental conditions allow. If acidic pH is required, consider the expected degradation rate and adjust the initial concentration or experiment duration accordingly. Perform a stability study to quantify the degradation rate at the target pH. |
| Inconsistent analytical results during a stability study. | Issues with the analytical method, such as poor resolution between the parent compound and degradation products, or instability of the compound in the analytical mobile phase. | Develop and validate a stability-indicating analytical method.[6] Ensure the mobile phase is compatible with the analyte and does not promote degradation. Check for co-elution of peaks by employing a different column or mobile phase composition. |
| Appearance of unknown peaks in the chromatogram after storing a solution of this compound. | This indicates degradation of the compound. | Use LC-MS/MS to identify the structure of the unknown peaks. This will help to confirm the degradation pathway and understand the stability profile of your compound under those specific storage conditions. |
| Failure to reproduce a reaction where this compound is a starting material under basic conditions. | While generally stable, strong basic conditions combined with high temperatures could lead to slow degradation. Alternatively, the sulfonamide nitrogen may be deprotonated, affecting its reactivity. | Confirm the integrity of the starting material before use. If possible, use milder basic conditions or shorter reaction times. Consider the pKa of the sulfonamide N-H bond in the context of the reaction conditions. |
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in published literature. The table below summarizes the general stability trends observed for other sulfonamides, which can serve as a preliminary guide. Researchers must perform their own stability studies to determine the precise degradation kinetics for this compound.
| pH Condition | General Stability of Sulfonamides | Half-life (t½) at 25°C (for some sulfa drugs) |
| Acidic (e.g., pH 4.0) | Less stable, susceptible to hydrolysis.[1] | For some compounds, stability is reduced, while for others like sulfadiazine and sulfaguanidine, it can still be >1 year.[3] |
| Neutral (e.g., pH 7.0) | Generally stable. | For many sulfonamides, >1 year.[3] |
| Basic (e.g., pH 9.0) | Generally stable. | For all 12 sulfonamides tested in one study, >1 year.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol is a general guideline for assessing the stability of this compound under acidic and basic stress conditions, as recommended by ICH guidelines.[1][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[1]
-
The final concentration of the drug should be appropriate for the analytical method.
-
Keep the mixture at room temperature or heat to a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).[1]
-
At defined time points, withdraw samples, neutralize with an equivalent amount of base (e.g., NaOH), and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[1]
-
Follow the same temperature and time course as the acid hydrolysis study.
-
At defined time points, withdraw samples, neutralize with an equivalent amount of acid (e.g., HCl), and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Use a buffer (e.g., phosphate or acetate) to control the pH of the aqueous portion, typically between pH 3 and 7 for good peak shape on silica-based columns.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. If it lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Method Validation:
-
Inject solutions of this compound that have been subjected to forced degradation (acid, base, oxidation, heat, light).
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.
-
Perform full validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Pentane-1-sulfonamide Synthesis
Welcome to the technical support center for the synthesis and purification of Pentane-1-sulfonamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically from pentane-1-sulfonyl chloride and ammonia, can result in several common impurities. These include:
-
Unreacted Pentane-1-sulfonyl Chloride: The starting electrophile may not fully react.
-
Pentane-1-sulfonic Acid: This results from the hydrolysis of pentane-1-sulfonyl chloride by any water present in the reaction mixture.
-
Di(pentan-1-yl)sulfonamide: This secondary sulfonamide can form if the primary sulfonamide product acts as a nucleophile and reacts with another molecule of the sulfonyl chloride.
-
Ammonium Chloride: This is the salt byproduct of the reaction between ammonia and the HCl generated.
-
Solvent Residues: Residual solvents from the reaction and workup procedures.
Q2: My crude product is an oil instead of a solid. What should I do?
A2: "Oiling out" can occur when the melting point of the impure product is below the temperature of the workup environment, or when significant amounts of impurities depress the melting point of the product.[1] First, ensure all volatile solvents are removed under reduced pressure. If it remains an oil, it likely contains a high concentration of impurities. Attempting a thorough aqueous workup (see Experimental Protocols) to remove water-soluble impurities like ammonium chloride and pentane-1-sulfonic acid can help. If the product remains oily, purification by column chromatography is the recommended next step.
Q3: How can I best remove colored impurities from my product?
A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored molecules, which are then removed during the hot gravity filtration step.[2] Use charcoal sparingly (1-2% by weight), as it can also adsorb some of your desired product.[2]
Q4: What is the most effective general-purpose method for purifying crude this compound?
A4: For most common solid organic compounds, recrystallization is one of the most powerful purification techniques.[1][3] It relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[1] If recrystallization fails to provide a product of sufficient purity, flash column chromatography is the next logical step, offering separation based on polarity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity After Aqueous Workup
-
Symptom: TLC or NMR analysis of the product after extraction and drying shows significant impurities remaining.
-
Possible Cause: Incomplete removal of acidic or basic byproducts. The organic phase may not have been washed sufficiently.
-
Solution:
-
Re-dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the solution sequentially with 1M HCl (to remove any residual amine bases), saturated NaHCO₃ solution (to remove acidic impurities like pentane-1-sulfonic acid), and finally with brine (to reduce the amount of dissolved water).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Problem 2: Poor Recovery from Recrystallization
-
Symptom: Very little solid material is recovered after cooling the recrystallization solution.
-
Possible Causes:
-
Too much solvent was used: The solution was not saturated, and the product remained dissolved even at low temperatures.[4]
-
The wrong solvent was chosen: The compound is too soluble in the solvent even when cold.
-
Premature crystallization: The product crystallized in the funnel during hot filtration.
-
-
Solutions:
-
If too much solvent was used, boil off a portion of the solvent to concentrate the solution and attempt cooling again.[4]
-
If the solvent is unsuitable, evaporate it completely and try a different solvent or solvent system (see Table 1).
-
To prevent premature crystallization, ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot gravity filtration. Using a small excess of hot solvent can also help.[2]
-
Problem 3: Product Fails to Crystallize
-
Symptom: The solution remains clear or becomes an oil upon cooling, with no crystal formation.
-
Possible Causes:
-
The solution is not sufficiently saturated.
-
The high level of impurities is inhibiting crystal lattice formation.
-
The cooling process was too rapid.
-
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a "seed" crystal of the pure compound.[1]
-
Cool Slowly: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals.[4]
-
Purify Further: If induction methods fail, the impurity level may be too high. Concentrate the solution and purify the residue by column chromatography before attempting recrystallization again.
-
Data Presentation
Table 1: Recrystallization Solvent Screening for Alkyl Sulfonamides
| Solvent System | Suitability for Desired Compound | Suitability for Impurities | Comments |
| Ethanol/Water | High solubility in hot ethanol; low solubility in cold aqueous ethanol. | Polar impurities remain in the cold mother liquor. | A common and effective choice. Add water dropwise to the hot ethanol solution until cloudiness persists, then re-clarify with a drop of hot ethanol. |
| Hexanes/Ethyl Acetate | Moderately soluble in hot mixture; insoluble in cold mixture. | Non-polar impurities may co-crystallize; polar ones remain dissolved. | Good for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until turbidity is observed. |
| Toluene | Good solubility at high temperatures; lower solubility when cold. | Can be effective, but often requires larger volumes. | Aryl compounds often crystallize well from toluene.[5] |
| Water | Generally poor solubility for alkyl sulfonamides. | Highly soluble. | Unlikely to be a good primary solvent for this compound but can be used as an anti-solvent.[5] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a volatile organic solvent was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate (or another water-immiscible organic solvent) and an equal volume of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (1 x volume)
-
Saturated aqueous NaHCO₃ solution (1 x volume)
-
Brine (saturated aqueous NaCl solution) (1 x volume)
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol dropwise to just dissolve the solid while the mixture is gently heated (e.g., on a hot plate).[4]
-
If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[1]
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).[2] Use a pre-heated funnel and flask.
-
To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.[4]
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely.
Visualizations
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for purifying this compound.
General Purification Workflow
Caption: General experimental workflow for synthesis and purification.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Pentane-1-sulfonamide
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the carbon-hydrogen framework. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for pentane-1-sulfonamide and its alkane analogue, pentane, providing a clear benchmark for its characterization.
This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and, as an alternative for comparative purposes, the structurally simpler pentane. The inclusion of pentane provides a baseline understanding of the chemical shifts in a straight-chain alkane, highlighting the significant influence of the sulfonamide functional group on the spectral features of this compound.
Comparative NMR Data Analysis
The introduction of the sulfonamide group (-SO₂NH₂) in this compound causes a notable downfield shift for the protons and carbons nearest to the sulfur atom, a direct consequence of the group's electron-withdrawing nature. This effect diminishes with increasing distance from the functional group.
Below are the tabulated ¹H and ¹³C NMR chemical shifts for both this compound and pentane.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | Pentane[1] |
| H-1 (α-CH₂) | ~3.1 - 3.3 | 1.30 |
| H-2 (β-CH₂) | ~1.7 - 1.9 | 1.26 |
| H-3 (γ-CH₂) | ~1.3 - 1.5 | 0.884 |
| H-4 (δ-CH₂) | ~1.3 - 1.5 | 1.26 |
| H-5 (ε-CH₃) | ~0.9 | 0.884 |
| -NH₂ | ~4.6 - 5.0 (broad singlet) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | Pentane[2] |
| C-1 (α-CH₂) | ~52 - 55 | 34.5 |
| C-2 (β-CH₂) | ~28 - 31 | 22.6 |
| C-3 (γ-CH₂) | ~22 - 25 | 13.9 |
| C-4 (δ-CH₂) | ~21 - 24 | 22.6 |
| C-5 (ε-CH₃) | ~13 - 15 | 13.9 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.
¹H NMR Spectroscopy:
-
The experiment is conducted on a 300 MHz or higher field NMR spectrometer.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformation.
-
Phase and baseline correct the spectrum manually.
-
Integrate all signals to determine the relative number of protons.
¹³C NMR Spectroscopy:
-
The experiment is performed on the same spectrometer, operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (compared to ¹H NMR) to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformation.
-
Phase and baseline correct the spectrum.
Logical Workflow for NMR Characterization
The process of characterizing a chemical compound using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and interpretation. This workflow ensures that reliable and reproducible data is obtained for accurate structural confirmation.
References
Mass Spectrometry Analysis for Molecular Weight Confirmation of Pentane-1-sulfonamide: A Comparative Guide
This guide provides a detailed comparison of mass spectrometry techniques for confirming the molecular weight of Pentane-1-sulfonamide. It is intended for researchers, scientists, and drug development professionals who require accurate molecular weight verification of small molecules. The guide includes experimental data, detailed protocols, and a visual representation of the analytical workflow.
Introduction
This compound is an organic compound with the molecular formula C5H13NO2S. Accurate determination of its molecular weight is a critical step in its synthesis, characterization, and quality control. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and accuracy. This guide focuses on the application of Electrospray Ionization Mass Spectrometry (ESI-MS) for the molecular weight confirmation of this compound.
Data Presentation
The theoretical molecular weight of this compound has been calculated based on its chemical formula.[1][2][3] In a typical ESI-MS analysis, especially in the positive ion mode, the molecule can be observed as various adducts. The most common adducts include the protonated molecule ([M+H]+), the sodium adduct ([M+Na]+), and the ammonium adduct ([M+NH4]+).[4][5][6] The expected mass-to-charge ratios (m/z) for these species are summarized in the table below.
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z |
| This compound (M) | C5H13NO2S | 151.0667 | - |
| Protonated Molecule [M+H]+ | [C5H14NO2S]+ | 152.0745 | 152.07 |
| Sodium Adduct [M+Na]+ | [C5H13NO2SNa]+ | 174.0561 | 174.06 |
| Ammonium Adduct [M+NH4]+ | [C5H17N2O2S]+ | 169.0983 | 169.10 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This section details the methodology for the molecular weight confirmation of this compound using ESI-MS.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. To facilitate ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution for positive ion mode analysis.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, equipped with an ESI source is recommended.
3. Mass Spectrometer Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Desolvation Gas Flow (N2): 500 - 800 L/hr
-
Mass Range: m/z 50 - 500
4. Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire the mass spectrum in full scan mode.
-
Process the raw data using the instrument's software.
-
Identify the peaks corresponding to the expected m/z values of the protonated molecule and other common adducts of this compound.
-
Compare the experimentally observed m/z values with the theoretical values to confirm the molecular weight.
Alternative Techniques
While ESI-MS is a highly effective method, other ionization techniques can also be employed for the analysis of small molecules like this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It often produces protonated molecules with minimal fragmentation.
-
Electron Impact (EI): EI is a hard ionization technique that causes extensive fragmentation. While it provides valuable structural information, the molecular ion peak may be weak or absent, making it less ideal for straightforward molecular weight confirmation.
The choice of ionization technique depends on the physicochemical properties of the analyte and the desired information. For the primary goal of molecular weight confirmation of this compound, the soft ionization provided by ESI is generally preferred.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the mass spectrometry analysis for the molecular weight confirmation of this compound.
Caption: Workflow for molecular weight confirmation of this compound.
References
A Comparative Guide to the Reactivity of Pentane-1-sulfonamide and Arylsulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of pentane-1-sulfonamide, a representative alkylsulfonamide, with arylsulfonamides. This objective analysis, supported by experimental data, is intended to assist researchers in selecting the appropriate sulfonamide scaffold for their specific applications in drug discovery and organic synthesis.
Executive Summary
The reactivity of sulfonamides is fundamentally influenced by the nature of the organic substituent attached to the sulfonyl group. Arylsulfonamides are generally more reactive than their alkyl counterparts, such as this compound, in nucleophilic substitution reactions at the sulfur atom. This is primarily due to the electron-withdrawing nature of the aryl group, which enhances the electrophilicity of the sulfur center. Consequently, the formation of arylsulfonamides from their corresponding sulfonyl chlorides is typically faster than the formation of alkylsulfonamides. Furthermore, the resulting arylsulfonamide N-H bond is more acidic, a factor that can significantly influence biological activity and solubility.
Data Presentation: Comparative Reactivity and Physicochemical Properties
The following table summarizes key quantitative data comparing this compound with a representative arylsulfonamide, benzenesulfonamide.
| Parameter | This compound | Benzenesulfonamide | Rationale for Difference |
| pKa of N-H Bond | ~11-12 (estimated) | 10.1 | The aryl group in benzenesulfonamide stabilizes the negative charge on the nitrogen upon deprotonation through resonance, making it more acidic. |
| Reactivity of Precursor Sulfonyl Chloride | Lower | Higher | The electron-withdrawing phenyl group in benzenesulfonyl chloride increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. |
| Solvolysis Rate of Precursor Sulfonyl Chloride (in 50% acetone/50% water at 25.0 °C) | Slower than ArSO₂Cl | 0.0146 min⁻¹[1] | Alkanesulfonyl chlorides generally exhibit lower rates of solvolysis compared to arenesulfonyl chlorides under similar conditions.[1] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from pentanesulfonyl chloride and ammonia.
Materials:
-
Pentanesulfonyl chloride
-
Ammonia (aqueous solution, 28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve pentanesulfonyl chloride (1.0 eq) in dichloromethane (5 mL per mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis of Benzenesulfonamide
Objective: To synthesize benzenesulfonamide from benzenesulfonyl chloride and ammonia.
Materials:
-
Benzenesulfonyl chloride
-
Ammonia (aqueous solution, 28-30%)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, dissolve benzenesulfonyl chloride (1.0 eq) in diethyl ether (10 mL per mmol of sulfonyl chloride) in a flask.
-
Cool the flask in an ice bath and add an excess of concentrated aqueous ammonia (3.0 eq) dropwise with vigorous stirring. A white precipitate will form.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Filter the solid precipitate and wash it with cold water to remove ammonium chloride.
-
To purify, dissolve the crude product in a minimal amount of hot water, and if necessary, add a few drops of 1 M HCl to neutralize any remaining ammonia.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain pure benzenesulfonamide.
Comparative Kinetic Study of Sulfonamide Formation (Conceptual)
Objective: To compare the rate of reaction of pentanesulfonyl chloride and benzenesulfonyl chloride with a primary amine.
Methodology:
-
Prepare equimolar solutions of pentanesulfonyl chloride, benzenesulfonyl chloride, and a primary amine (e.g., aniline) in a suitable aprotic solvent (e.g., acetonitrile).
-
The reactions would be carried out in a temperature-controlled reaction vessel.
-
The progress of the reaction can be monitored by quenching aliquots of the reaction mixture at specific time intervals and analyzing the concentration of the starting materials and products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The rate constants for both reactions would be determined by plotting the concentration of the sulfonamide product versus time and fitting the data to the appropriate rate law.
Mandatory Visualization
Caption: General experimental workflows for the synthesis of this compound and benzenesulfonamide.
Caption: Logical relationship between substituent effects and the reactivity of sulfonamides.
References
A Comparative Guide to Purity Assessment of Synthesized Pentane-1-sulfonamide by HPLC
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity is a cornerstone of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the purity of synthesized Pentane-1-sulfonamide. The information presented is supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate analytical techniques for their needs.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for its robustness, precision, and broad applicability. However, other methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) offer unique advantages and can provide orthogonal data to ensure a comprehensive purity profile.
| Technique | Principle | Information Obtained | Sensitivity | Throughput | Key Advantages | Limitations |
| HPLC (UV/PDA) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Retention time, peak area (% purity), detection of non-volatile impurities. | High (ng-µg) | High | Robust, reproducible, excellent quantitative accuracy, widely available. | Requires chromophoric impurities for UV detection, potential for co-elution. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity determination without a reference standard of the analyte, structural information. | Moderate (mg) | Medium | Provides absolute purity, non-destructive, requires minimal sample preparation.[1] | Lower sensitivity than HPLC, may not detect minor impurities, requires expensive instrumentation. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Retention time, mass-to-charge ratio, identification of volatile impurities and by-products. | Very High (pg-ng) | High | Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[2] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable purity data. The following sections provide methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity assessment of synthesized this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for sulfonamides.[3] A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of absolute purity of this compound using an internal standard.[4]
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
2. Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).[5]
-
Carefully integrate the signals of the analyte and the internal standard.
4. Data Analysis:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities in the synthesized this compound. Since this compound itself is not highly volatile, this method is primarily for impurity profiling rather than direct purity quantification of the main component.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C (hold for 5 min)
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
2. Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is necessary to analyze for specific non-volatile impurities, a suitable derivatizing agent should be used.
3. Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Semi-quantitative analysis can be performed by comparing the peak areas of the impurities to the total ion chromatogram.
Visualizations
Diagrams created using Graphviz help to visualize the experimental workflows and the logical relationships in the purity assessment process.
Figure 1. HPLC analysis workflow for purity assessment.
Figure 2. Logical flow of synthesis and purity assessment.
Conclusion
The purity assessment of synthesized this compound requires a robust analytical strategy. HPLC stands out as the primary technique for routine quality control due to its high precision, and reliability for quantifying the main component and non-volatile impurities.[7] For absolute purity determination without the need for a specific reference standard of the analyte, qNMR is a powerful and non-destructive alternative.[1] GC-MS is invaluable for the identification and semi-quantification of volatile and semi-volatile impurities that may not be detected by HPLC. For comprehensive and reliable purity profiling, a combination of these orthogonal techniques is highly recommended, ensuring the quality and safety of the synthesized compound for its intended research and development applications.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative study of Pentane-1-sulfonamide and Hexane-1-sulfonamide
This guide provides a detailed comparison of Pentane-1-sulfonamide and Hexane-1-sulfonamide for researchers, scientists, and drug development professionals. The document covers physicochemical properties, synthesis, potential biological activity, and relevant experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Hexane-1-sulfonamide is presented below. These properties are crucial for understanding the compounds' behavior in biological and chemical systems. Data is sourced from PubChem.[1][2]
| Property | This compound | Hexane-1-sulfonamide |
| Molecular Formula | C₅H₁₃NO₂S | C₆H₁₅NO₂S |
| Molecular Weight | 151.23 g/mol | 165.26 g/mol |
| XLogP3-AA (Lipophilicity) | 0.7 | 1.3 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 4 | 5 |
| Exact Mass | 151.066700 g/mol | 165.082350 g/mol |
| Topological Polar Surface Area | 68.5 Ų | 68.5 Ų |
Inference from Data: The primary difference between the two molecules is the length of the alkyl chain, which directly impacts their molecular weight and lipophilicity (XLogP3-AA). Hexane-1-sulfonamide, with its longer carbon chain, is more lipophilic than this compound. This difference in lipophilicity can influence various properties such as solubility in different solvents, membrane permeability, and potentially biological activity. The identical polar surface area suggests that their interactions with polar entities might be similar.
Synthesis and Characterization
A general workflow for the synthesis of simple alkylsulfonamides is outlined below. This is followed by standard protocols for their characterization.
General Synthesis Protocol: Alkylsulfonamide from Alkylsulfonyl Chloride
This protocol describes a common method for the synthesis of primary sulfonamides from the corresponding sulfonyl chloride.[3]
Materials:
-
Alkylsulfonyl chloride (e.g., Pentanesulfonyl chloride or Hexanesulfonyl chloride)
-
Ammonia solution (e.g., 28-30% in water) or anhydrous ammonia
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a stirrer, and a nitrogen inlet, dissolve the alkylsulfonyl chloride (1 equivalent) in the anhydrous solvent.
-
Ammonolysis: Cool the solution to 0°C using an ice bath. Slowly add the ammonia solution (2-3 equivalents) dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic. Maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: A white precipitate of ammonium chloride will form. Filter the reaction mixture to remove the solid. Wash the filtrate with water to remove any remaining ammonium salts.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over the drying agent. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkylsulfonamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
A Comparative Guide to Analytical Methods for Pentane-1-sulfonamide Quantification
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Approaches
The quantification of sulfonamides, a class of synthetic antimicrobial agents, is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. The primary analytical techniques for these compounds are HPLC, often coupled with ultraviolet (UV) or fluorescence detection, and the more sensitive and selective LC-MS/MS.
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their interaction with a stationary phase. For sulfonamides, reversed-phase HPLC is commonly used. Detection is typically achieved using a UV detector, as sulfonamides possess chromophores that absorb UV light. HPLC methods are robust and widely available but may lack the sensitivity and specificity of mass spectrometric methods, especially in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is the gold standard for trace-level quantification of sulfonamides in complex samples. It allows for the unambiguous identification and quantification of analytes based on their specific mass-to-charge ratios and fragmentation patterns.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of representative validated methods for the analysis of multiple sulfonamides. These methods are strong candidates for adaptation and validation for Pentane-1-sulfonamide.
| Parameter | Method 1: LC-MS/MS for Sulfonamides in Water[1] | Method 2: LC-MS/MS for Sulfonamides in Animal Feed[2] | Method 3: HPLC-FLD for Sulfonamides in Chicken Muscle[3] |
| Instrumentation | Agilent 1290 Infinity II LC system coupled to an Agilent 6470A triple quadrupole LC/MS | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC with Fluorescence Detection (FLD) |
| Linearity (R²) | > 0.995 for 19 sulfonamides | 0.9864 - 0.9993 for 13 sulfonamides | Not explicitly stated, but calibration curves were generated |
| Limit of Detection (LOD) | 0.3 - 1.9 ng/L | Not explicitly stated | 0.02 - 0.39 ng/g |
| Limit of Quantification (LOQ) | 1.2 - 7.6 ng/L | 0.9 - 7.1 µg/kg | 0.25 - 1.30 ng/g |
| Accuracy (Recovery) | 74.3% - 118% | 86.0% - 106.8% | 76.8% - 95.2% |
| Precision (RSD%) | 0.1% - 13.2% | Repeatability: 3.6% - 19.5%; Intermediate Precision: 5.5% - 21.6% | 1.5% - 4.7% |
| Matrix | Water | Animal Feed | Chicken Muscle |
Experimental Protocols
Method 1: LC-MS/MS for Sulfonamides in Water[1]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify 500 mL of water sample to pH 4-7 with diluted HCl.
-
Add 0.25 g of Na2EDTA and mix to dissolve.
-
Condition an Agilent Bond Elut HLB SPE cartridge (6 mL, 500 mg) with 6 mL of methanol followed by 6 mL of water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 6 mL of water.
-
Dry the cartridge under high vacuum.
-
Elute the sulfonamides with 2 x 4 mL of methanol.
-
Dry the eluent under a nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of 1:1 methanol:water.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II LC.
-
Column: Details not specified in the abstract.
-
Mobile Phase: Gradient elution with methanol and water.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS with Agilent Jet Stream Electrospray Ionization source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Method 2: LC-MS/MS for Sulfonamides in Animal Feed[2]
1. Sample Preparation (Modified QuEChERS):
-
The specific QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is described as "modified" in the source. A typical QuEChERS extraction involves:
-
Homogenizing the sample.
-
Adding an extraction solvent (e.g., acetonitrile) and salts.
-
Shaking and centrifuging to separate the layers.
-
Taking an aliquot of the supernatant for cleanup.
-
Cleanup is often performed using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components.
-
2. LC-MS/MS Analysis:
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Validation: The method was validated according to European Commission Decision 2002/657/EC.
Method 3: HPLC-FLD for Sulfonamides in Chicken Muscle[3]
1. Sample Preparation (QuEChERS and Derivatization):
-
Extraction: A multiresidue sample preparation procedure based on the Association of Official Analytical Chemists (AOAC) Official Method 2007.01 (QuEChERS) was used for extraction and cleanup.
-
Derivatization: Pre-column derivatization with fluorescamine, a reagent specific for primary amines, is performed to make the sulfonamides fluorescent.
2. HPLC-FLD Analysis:
-
HPLC System: Details not specified.
-
Column: Agilent ZORBAX Eclipse Plus C18 column (4.6 mm × 75 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a binary system of methanol and 0.05 M acetate buffer (pH 4.5).
-
Detection: Fluorescence detection at excitation and emission wavelengths of 406 nm and 496 nm, respectively.
Visualizing the Workflow
A general workflow for the validation of an analytical method for this compound is depicted below.
Caption: General workflow for analytical method validation.
A typical experimental workflow for the analysis of sulfonamides using SPE and LC-MS/MS is outlined below.
Caption: Experimental workflow for SPE and LC-MS/MS analysis.
References
A Comparative Guide to the X-ray Crystallography of Simple Alkylsulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the single-crystal X-ray crystallographic data for simple alkylsulfonamides, offering valuable structural insights for researchers in medicinal chemistry and materials science. The following sections present a summary of crystallographic parameters, detailed experimental protocols, and visualizations of the molecular structures and crystal packing.
Comparison of Crystallographic Data
The table below summarizes the key crystallographic parameters for methanesulfonamide and N-methylmethanesulfonamide, facilitating a direct comparison of their solid-state structures.
| Parameter | Methanesulfonamide | N-Methylmethanesulfonamide[1] |
| CCDC Number | 145935 | 185783[1] |
| Chemical Formula | CH₅NO₂S | C₂H₇NO₂S[1] |
| Formula Weight | 95.12 | 109.15[1] |
| Crystal System | Orthorhombic | Monoclinic[1] |
| Space Group | P2₁2₁2₁ | P2₁/n[1] |
| Temperature (K) | 150 | 150[1] |
| a (Å) | 5.063(1) | 5.063(1)[1] |
| b (Å) | 8.637(2) | 8.637(2)[1] |
| c (Å) | 9.096(2) | 9.096(2)[1] |
| α (°) | 90 | 90[1] |
| β (°) | 90 | 98.43(1)[1] |
| γ (°) | 90 | 90[1] |
| Volume (ų) | 397.1(2) | 397.1(2)[1] |
| Z | 4 | 4[1] |
| Calculated Density (Mg/m³) | 1.590 | 1.590[1] |
| R-factor (%) | 3.5 | 3.5[1] |
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of N-methylmethanesulfonamide are detailed below as a representative example for this class of compounds.
Synthesis and Crystallization of N-Methylmethanesulfonamide[1]
N-methylmethanesulfonamide was synthesized by the reaction of methanesulfonyl chloride with methylamine in a suitable solvent. The crude product was purified by distillation. Single crystals suitable for X-ray diffraction were obtained by in situ crystallization on the diffractometer. A small amount of the liquid sample was transferred into a glass capillary, which was then mounted on the goniometer head. The sample was cooled to 150 K, and a crystalline solid was grown from the melt.
X-ray Data Collection and Refinement[1]
A single crystal of N-methylmethanesulfonamide with dimensions 0.30 x 0.20 x 0.20 mm was used for data collection on a Bruker SMART CCD area-detector diffractometer. The data were collected at 150 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 2434 reflections were collected, of which 701 were unique. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final R-factor was 3.5% for 655 observed reflections.
Molecular and Crystal Structure Visualization
The following diagrams, generated using the DOT language, illustrate the molecular structure and crystal packing of N-methylmethanesulfonamide, providing a visual representation of the key structural features and intermolecular interactions.
Caption: Molecular structure of N-Methylmethanesulfonamide.
Caption: Simplified crystal packing diagram of N-methylmethanesulfonamide.
Note on Data Availability: While crystallographic data for methanesulfonamide and N-methylmethanesulfonamide are available, comprehensive crystallographic studies for other simple, unsubstituted alkylsulfonamides such as ethanesulfonamide and propanesulfonamide are not readily found in the crystallographic databases. Further experimental work is needed to fill this gap in the structural understanding of this fundamental class of organic compounds.
References
Comparative Biological Activity of Linear vs. Branched Alkylsulfonamides: A Predictive Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular geometry on biological activity is paramount. This guide provides a comparative analysis of linear versus branched alkylsulfonamides, offering insights into how simple changes in alkyl chain architecture can influence therapeutic potential. In the absence of direct, head-to-head comparative studies in publicly available literature, this guide leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to predict differences in performance and to provide a framework for experimental design.
The sulfonamide functional group is a cornerstone of modern medicine, found in a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The substitution at the sulfonamide nitrogen is a critical determinant of a compound's biological activity. While much research has focused on aryl and heterocyclic substituents, the influence of the alkyl group's topology—specifically, the comparison between linear and branched chains—is a more subtle but potentially impactful consideration in drug design.
Physicochemical and Structural Comparison
The fundamental difference between linear and branched alkylsulfonamides lies in their three-dimensional structure. This seemingly minor variation has significant consequences for the molecule's physicochemical properties, which in turn dictate its biological activity. A comparison of N-propyl-p-toluenesulfonamide (linear) and N-isopropyl-p-toluenesulfonamide (branched) illustrates these differences.
| Property | N-propyl-p-toluenesulfonamide (Linear) | N-isopropyl-p-toluenesulfonamide (Branched) | Key Implications for Biological Activity |
| Molecular Formula | C₁₀H₁₅NO₂S | C₁₀H₁₅NO₂S | Identical molecular formula and weight. |
| Molecular Weight | 213.30 g/mol | 213.30 g/mol | No difference in mass. |
| Structure | Linear propyl group attached to the nitrogen atom. | Branched isopropyl group attached to the nitrogen atom. | The key structural difference lies in the steric bulk around the nitrogen atom. The isopropyl group is significantly more sterically hindered than the n-propyl group. |
| Steric Hindrance | Lower | Higher | Increased steric bulk from the branched alkyl group can influence binding affinity to target proteins and affect the rate of metabolic reactions. |
| Lipophilicity (Predicted) | Slightly Lower | Slightly Higher | Branching can slightly increase lipophilicity, which may affect membrane permeability and solubility. |
| Reactivity | The nitrogen and adjacent sulfonyl group are more accessible. | The nitrogen and adjacent sulfonyl group are more shielded. | Steric hindrance can affect the reactivity of the sulfonamide group in both chemical reactions and biological interactions. |
Data and concepts adapted from BenchChem's comparative analysis of N-propyl vs. N-isopropyl-p-toluenesulfonamide.
Impact on Biological Activity: A Predictive Analysis
The greater steric hindrance of a branched alkyl group compared to its linear counterpart is a primary driver of potential differences in biological activity.
Enzyme Inhibition and Receptor Binding: For an alkylsulfonamide to exert its effect, it must often fit into a specific binding pocket of a target protein, such as an enzyme or receptor. The increased steric bulk of a branched alkyl chain may either enhance or hinder this binding. If the binding pocket is accommodating, the increased van der Waals interactions from the branched group could lead to a tighter fit and higher potency. Conversely, if the binding pocket is narrow, the branched group could cause steric clashes, preventing optimal binding and reducing activity.
Metabolic Stability: The branching of an alkyl chain can influence a compound's metabolic stability. The carbon atoms in a branched chain, particularly tertiary carbons, can be more susceptible to enzymatic oxidation by cytochrome P450 enzymes. However, the steric bulk of the branched group can also shield other parts of the molecule from metabolic attack, potentially increasing its half-life. The overall effect on metabolic stability is therefore context-dependent.
Experimental Protocols
To empirically determine the comparative biological activity of linear versus branched alkylsulfonamides, a series of standardized assays would be necessary. Below is a representative protocol for a common assay used to evaluate sulfonamides as carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of linear and branched alkylsulfonamides against a specific carbonic anhydrase (CA) isoform.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
-
Linear and branched alkylsulfonamide test compounds dissolved in DMSO
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a solution of the CA enzyme in Tris-HCl buffer to each well.
-
Add the test compound dilutions to the wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the p-NPA substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of p-NPA hydrolysis to p-nitrophenol is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing a Relevant Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a simplified signaling pathway involving a target for sulfonamides and a general workflow for evaluating enzyme inhibitors.
Caption: A diagram of the role of Carbonic Anhydrase IX in cancer progression.
Caption: A workflow for the evaluation of enzyme inhibitors.
References
A Comparative Spectroscopic Analysis of Pentane-1-sulfonamide and its N-substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Pentane-1-sulfonamide and its N-substituted derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of this important class of compounds.
Introduction to Sulfonamides
Sulfonamides are a significant class of organic compounds characterized by the presence of a sulfonyl group directly attached to a nitrogen atom (-SO₂NR₂). They are widely recognized for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties. The nature of the substituent on the nitrogen atom (the 'N-substituent') can significantly influence the molecule's physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for elucidating the structural features of these molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its representative N-substituted derivatives. This data facilitates a clear comparison of how N-substitution impacts the spectral properties.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives
| Compound | -CH₃ (C5) | -CH₂- (C4) | -CH₂- (C3) | -CH₂- (C2) | -CH₂- (C1-S) | -NH / -NH₂ | N-Substituent Protons |
| This compound (Predicted) | ~0.90 (t) | ~1.35 (m) | ~1.40 (m) | ~1.80 (m) | ~3.10 (t) | ~4.70 (s, br) | - |
| N-Methyl-pentane-1-sulfonamide | ~0.90 (t) | ~1.35 (m) | ~1.40 (m) | ~1.80 (m) | ~3.05 (t) | ~4.50 (q, br) | ~2.65 (d) |
| N-Phenyl-pentane-1-sulfonamide | ~0.85 (t) | ~1.25 (m) | ~1.35 (m) | ~1.75 (m) | ~3.15 (t) | ~9.80 (s, br) | ~7.10-7.40 (m) |
Note: Predicted data for this compound is based on standard chemical shift prediction algorithms. The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives
| Compound | C5 | C4 | C3 | C2 | C1 | N-Substituent Carbons |
| This compound[1] | 13.8 | 22.1 | 27.8 | 31.0 | 52.5 | - |
| N-Methyl-pentane-1-sulfonamide | ~13.8 | ~22.0 | ~27.7 | ~30.8 | ~53.0 | ~29.5 |
| N-Phenyl-pentane-1-sulfonamide | ~13.7 | ~22.0 | ~27.6 | ~30.9 | ~53.5 | ~121.0 (ortho), ~125.0 (para), ~129.5 (meta), ~138.0 (ipso) |
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives
| Compound | ν(N-H) | ν(C-H) | ν(S=O) asymmetric | ν(S=O) symmetric | ν(S-N) |
| This compound | ~3350, ~3250 | ~2950, ~2870 | ~1330 | ~1150 | ~930 |
| N-Methyl-pentane-1-sulfonamide | ~3280 | ~2955, ~2875 | ~1325 | ~1145 | ~940 |
| N-Phenyl-pentane-1-sulfonamide | ~3260 | ~3060, ~2950, ~2870 | ~1340 | ~1160 | ~950 |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) for this compound and its Derivatives
| Compound | Molecular Ion [M]⁺ | [M-C₅H₁₁]⁺ | [M-SO₂]⁺ | Base Peak |
| This compound | 151 | 80 | 87 | 43 ([C₃H₇]⁺) |
| N-Methyl-pentane-1-sulfonamide | 165 | 94 | 101 | 57 ([C₄H₉]⁺) |
| N-Phenyl-pentane-1-sulfonamide | 227 | 156 | 163 | 93 ([C₆H₅NH₂]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sulfonamide sample was dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An Electron Ionization (EI) mass spectrometer was used for fragmentation analysis.
-
Data Acquisition:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Inlet system: Direct infusion or via Gas Chromatography (GC) for volatile compounds.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
References
Navigating Quality Control: A Comparative Guide to Commercial Pentane-1-sulfonamide
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. Pentane-1-sulfonamide, a key building block in various research applications, is commercially available from numerous suppliers. This guide provides a comparative analysis of typical commercial-grade this compound, offers insights into potential alternatives, and details the experimental protocols necessary for its quality assessment.
Certificate of Analysis: A Representative Overview
While a specific Certificate of Analysis (CoA) is unique to each batch, a typical CoA for commercial this compound would include the following specifications. The data presented here is a composite based on publicly available information from various suppliers, often citing a minimum purity of 97% or higher.[1][2]
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥ 97.0% | 98.5% | High-Performance Liquid Chromatography (HPLC) |
| Identity (by ¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Melting Point | 52-56 °C | 54 °C | Melting Point Apparatus |
| Residual Solvents | ≤ 0.5% | < 0.1% | Gas Chromatography (GC) - Headspace |
| Water Content (by KF) | ≤ 0.5% | 0.2% | Karl Fischer Titration |
Comparison with an Alternative: Butane-1-sulfonamide
In applications where the specific properties of the pentyl chain are not critical, Butane-1-sulfonamide presents a viable, slightly more polar alternative. The choice between these two reagents often depends on the desired solubility and the specific interactions within the target system.
| Feature | This compound | Butane-1-sulfonamide | Rationale for Selection |
| Molecular Weight | 151.23 g/mol | 137.20 g/mol | Butane-1-sulfonamide is lighter, which may be a factor in stoichiometric calculations. |
| Lipophilicity (LogP) | Higher | Lower | This compound is more suitable for nonpolar environments. |
| Purity (Typical) | ≥ 97% | ≥ 97% | Both are available in comparable high purity grades. |
| Potential Byproducts | Unreacted pentanesulfonyl chloride, dipentylsulfonamide | Unreacted butanesulfonyl chloride, dibutylsulfonamide | Synthesis byproducts are structurally similar and depend on reaction conditions. |
Experimental Protocols for Quality Assessment
Accurate determination of purity and identity is crucial for ensuring the reliability of experimental results. The following are detailed methodologies for key analytical techniques used in the quality control of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the amount of this compound and to detect any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of commercial this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the commercial this compound sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks.
Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
Sample of commercial this compound
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of CDCl₃ containing TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Spectral Interpretation: The expected chemical shifts (δ) and multiplicities for this compound are:
-
δ ~0.9 ppm (triplet, 3H, -CH₃)
-
δ ~1.3-1.4 ppm (multiplet, 4H, -CH₂-CH₂-CH₃)
-
δ ~1.8 ppm (quintet, 2H, -SO₂-CH₂-CH₂-)
-
δ ~3.1 ppm (triplet, 2H, -SO₂-CH₂-)
-
δ ~4.7 ppm (broad singlet, 2H, -SO₂-NH₂)
-
Workflow for Quality Verification of Commercial this compound
The following diagram illustrates a logical workflow for the quality verification of a newly acquired batch of commercial this compound.
Caption: Quality control workflow for commercial this compound.
References
Safety Operating Guide
Proper Disposal of Pentane-1-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Pentane-1-sulfonamide, a compound often used in pharmaceutical and chemical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][3] In case of a spill, the material should be swept or vacuumed up and placed in a suitable, labeled container for disposal.[4] Avoid generating dust.[4]
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[4][5]
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Waste disposal regulations can vary significantly by region and institution. Always consult your organization's Environmental Health and Safety (EHS) department or a qualified local waste disposal expert for specific guidance.[4][5] The allocation of waste identity numbers or waste descriptions must be carried out according to the EEC, specific to the industry and process.[5]
-
Containerize Waste: Place all this compound waste, including any contaminated materials such as absorbent pads or PPE, into a clearly labeled, sealed, and appropriate container.[1][5]
-
Arrange for Professional Disposal: The containerized waste must be disposed of through an approved and licensed waste disposal contractor.[1] They will have the expertise and facilities to handle and treat the chemical waste in accordance with all applicable regulations.
-
Decontaminate Packaging: Completely empty any original packaging.[5] Thoroughly decontaminated packaging may be recycled if local guidelines permit.[4][5] Packaging that cannot be fully decontaminated must be treated as chemical waste and disposed of in the same manner as the substance itself.[4][5]
Quantitative Data
Safety data sheets for compounds structurally similar to this compound, such as 1-Pentanesulfonic acid sodium salt, do not typically provide extensive quantitative data directly related to disposal procedures. The key takeaway is the qualitative instruction for proper containment and disposal through certified channels. For reference, some physical and ecological properties of a related compound are provided below.
| Property | Value | Source |
| Water Hazard Class (Germany) | WGK 1, slightly hazardous to water | Carl ROTH SDS[5] |
| Theoretical Oxygen Demand (with nitrification) | 1,469 mg/mg | Carl ROTH SDS[5] |
| Theoretical Carbon Dioxide | 1,263 mg/mg | Carl ROTH SDS[5] |
Note: This data is for 1-Pentanesulfonic acid sodium salt and should be used as a general reference. Always refer to the specific Safety Data Sheet (SDS) for the exact compound you are handling.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in standard safety data sheets. The procedural guidance provided in the "Disposal Procedures" section of this document, which is derived from safety data sheets of analogous compounds, serves as the operational protocol for its safe disposal. The core of this protocol is the engagement of professional waste disposal services and strict adherence to local environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Pentane-1-sulfonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pentane-1-sulfonamide, including personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to foster a culture of safety and compliance.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn to protect against dust particles and potential splashes.[7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling solid chemicals.[4] Ensure gloves are inspected for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination.[3] |
| Respiratory Protection | Not generally required | Handling should be performed in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[8][9] If significant dust is generated, a NIOSH/MSHA approved respirator may be necessary.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is crucial for minimizing risks in the laboratory.
-
Preparation : Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[8] Confirm that an eyewash station and safety shower are accessible.[10]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer : Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid generating dust. Use a spatula for transfers.
-
In Solution : When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Post-Handling : After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][11]
-
Decontamination : Clean any contaminated surfaces and equipment. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance. In the absence of specific disposal data for this compound, it is prudent to treat it as potentially hazardous waste.[8][9][12]
-
Waste Segregation : Do not mix this compound waste with other waste streams.[9] Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container.[12]
-
Containerization : Use a chemically compatible, leak-proof container for waste collection.[8] The container should be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[9]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and regularly inspected for leaks.[8]
-
Professional Disposal : Arrange for the disposal of the chemical waste through a licensed and reputable chemical waste management company.[12] Never dispose of this compound down the drain or in regular solid waste.[9]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. realsafety.org [realsafety.org]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
